PKM2-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[6-(4-tert-butylphenyl)-5-cyano-2-methylsulfanylpyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5OS/c1-22(2,3)16-7-5-14(6-8-16)18-17(13-23)20(26-21(25-18)29-4)27-11-9-15(10-12-27)19(24)28/h5-8,15H,9-12H2,1-4H3,(H2,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTHJSIAPSZEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCC(CC3)C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PKM2 Inhibition by Shikonin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public information could be found for a compound designated "PKM2-IN-7". This guide therefore focuses on Shikonin, a well-characterized inhibitor of Pyruvate Kinase M2 (PKM2), to provide a representative and detailed overview of the mechanism of action for a compound of this class.
Core Mechanism of Action
Shikonin is a naturally occurring naphthoquinone compound that functions as a potent small-molecule inhibitor of Pyruvate Kinase M2 (PKM2).[1][2] Its primary mechanism of action revolves around the direct inhibition of PKM2's enzymatic activity, which catalyzes the final rate-limiting step of glycolysis. This inhibition disrupts the metabolic reprogramming observed in many cancer cells, leading to a cascade of downstream cellular effects.
Shikonin has been demonstrated to inhibit both the highly active tetrameric form and the less active dimeric form of PKM2.[3][4] By doing so, it effectively suppresses aerobic glycolysis, a phenomenon also known as the Warburg effect. This leads to a significant reduction in glucose consumption and lactate production by cancer cells.[1][2][3][5]
Beyond its direct metabolic impact, Shikonin's inhibition of PKM2 has significant consequences for cellular signaling. A key pathway affected is the PKM2/STAT3 signaling axis.[1][6] Shikonin treatment has been shown to decrease the phosphorylation of both PKM2 and the Signal Transducer and Activator of Transcription 3 (STAT3).[1][6] This, in turn, leads to the downregulation of downstream targets such as Glucose Transporter 1 (GLUT1) and Hexokinase 2 (HK2), further impeding the glycolytic capacity of the cells.[1][6]
Furthermore, Shikonin's anti-tumor activity is also attributed to its ability to induce non-apoptotic forms of cell death, such as necroptosis, particularly in therapy-resistant cancer cells.[7] The inhibition of PKM2 by Shikonin can also lead to an increase in intracellular Reactive Oxygen Species (ROS), contributing to its cytotoxic effects. Recent studies have also indicated that Shikonin can modulate the secretome of cancer cells, inhibiting the secretion of exosomes containing PKM2.[2][8]
Quantitative Data Presentation
The following tables summarize the inhibitory concentrations of Shikonin across various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |
| Eca109 | Esophageal Squamous Cell Carcinoma | 24 hours | 19.9 | [1][5] |
| A549 | Non-Small Cell Lung Cancer | 24 hours | 5.739 | [8] |
| PC9 | Non-Small Cell Lung Cancer | 24 hours | 6.302 | [8] |
Table 1: Half-maximal inhibitory concentration (IC50) of Shikonin in various cancer cell lines.
| Cell Line | Cancer Type | Shikonin Concentration (µM) | Assay Duration | Observed Effect | Reference |
| Cholangiocarcinoma Cells | Cholangiocarcinoma | 0.5, 1, 1.5 | 24 hours | Inhibition of colony formation | |
| Cholangiocarcinoma Cells | Cholangiocarcinoma | 0.5, 1 | 48 hours | Increased cell death (Trypan blue exclusion) | |
| A549 and PC9 | Non-Small Cell Lung Cancer | 4, 6, 8 | Not specified | Inhibition of glucose uptake and lactate production | [2][8] |
Table 2: Effective concentrations of Shikonin for various cellular effects.
Experimental Protocols
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Seed cells (e.g., Eca109) in a 96-well plate at a density of 1x10⁴ cells per well and incubate for 24 hours.[5]
-
Replace the medium with serum-free medium containing various concentrations of Shikonin (e.g., 0, 2, 5, 10, 20, 50 µM).[5]
-
After the desired incubation period (e.g., 24 hours), add MTT solution to each well and incubate for a further 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
-
-
Colony Formation Assay:
-
Treat cells with the desired concentrations of Shikonin for a specified time (e.g., 24 hours).
-
Seed a low number of viable cells (e.g., 80 cells/well) into 12-well plates and incubate for 7-10 days, changing the media every 3 days.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the number of colonies to assess the long-term proliferative capacity of the cells.
-
Measurement of Glycolysis
-
Glucose Consumption and Lactate Production:
-
Culture cells to the desired confluency and treat with Shikonin.
-
Collect the culture medium at specified time points.
-
Measure the concentration of glucose and lactate in the medium using commercially available colorimetric or fluorometric assay kits according to the manufacturer's instructions.[1][5]
-
-
Pyruvate Kinase Activity Assay:
-
Prepare cell lysates from control and Shikonin-treated cells.
-
Determine the pyruvate kinase activity in the lysates using a Pyruvate Kinase Activity Colorimetric/Fluorometric Assay Kit (e.g., from Biovision), following the manufacturer's protocol.[5]
-
Western Blotting for Signaling Pathway Analysis
-
Lyse Shikonin-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., PKM2, p-PKM2, STAT3, p-STAT3, GLUT1, HK2) overnight at 4°C.[1][6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Patient-Derived Xenograft (PDX) Model
-
Implant patient-derived esophageal squamous cell carcinoma tissue subcutaneously into BALB/c nude mice.[1]
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer Shikonin or vehicle control to the respective groups according to the desired dosing schedule.[1]
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, excise the tumors for weight measurement and further analysis (e.g., Western blotting, Immunohistochemistry).[1][6]
Mandatory Visualizations
Caption: PKM2 signaling and points of inhibition by Shikonin.
References
- 1. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Shikonin ameliorated mice colitis by inhibiting dimerization and tetramerization of PKM2 in macrophages [frontiersin.org]
- 4. Shikonin ameliorated mice colitis by inhibiting dimerization and tetramerization of PKM2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation [jcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Inhibitors of the PKM2-ALDH1A3 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is continuously evolving, with a growing emphasis on targeting the metabolic vulnerabilities of tumor cells. One such promising area of investigation is the interplay between key metabolic enzymes and cancer stem cell markers. This technical guide delves into the core of the interaction between Pyruvate Kinase M2 (PKM2) and Aldehyde Dehydrogenase 1A3 (ALDH1A3), a nexus that has emerged as a critical driver of therapeutic resistance, particularly in aggressive malignancies such as glioblastoma. We will explore the development of inhibitors targeting this interaction, with a focus on their mechanism of action, the experimental methodologies to validate their efficacy, and the downstream signaling pathways they modulate.
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a central role in the Warburg effect.[1][2] Unlike its constitutively active M1 isoform, PKM2 can switch between a highly active tetrameric state and a less active dimeric form.[1] This dynamic regulation allows cancer cells to divert glucose metabolites into biosynthetic pathways, supporting rapid proliferation.[1]
Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a member of the aldehyde dehydrogenase superfamily and a well-established marker for cancer stem cells (CSCs) in various tumors, including glioblastoma.[3][4][5] High ALDH1A3 expression is often associated with poor prognosis, tumor progression, and resistance to therapy.[6][7]
Recent evidence has illuminated a direct physical interaction between PKM2 and ALDH1A3, which has profound implications for cancer cell metabolism and survival. This guide will provide a comprehensive overview of a novel inhibitor of this interaction, D34-919, and the scientific framework for its investigation.
The PKM2-ALDH1A3 Interaction and its Inhibition
The interaction between PKM2 and ALDH1A3 has been shown to enhance the tetramerization of PKM2, thereby promoting a metabolic state conducive to therapeutic resistance.[8] A recently identified small molecule, D34-919 (also known as PKM2-IN-7), has been shown to potently disrupt this interaction.[1][8][9]
Mechanism of Action of D34-919
D34-919 acts as a direct inhibitor of the PKM2-ALDH1A3 interaction.[8] By binding to one of the protein partners, it prevents the formation of the PKM2-ALDH1A3 complex. This disruption prevents the ALDH1A3-mediated enhancement of PKM2 tetramerization.[8] Consequently, PKM2 is maintained in a less active state, leading to a reduction in lactate accumulation and a shift in the metabolic profile of the cancer cell.[8] This alteration in metabolism ultimately sensitizes the cancer cells to chemoradiotherapy.[8]
Quantitative Data on Inhibitor Activity
The following table summarizes the available quantitative data for the PKM2-ALDH1A3 interaction inhibitor D34-919 and other relevant compounds.
| Compound | Target | Assay Type | Cell Line | Endpoint | Value | Reference |
| D34-919 | PKM2-ALDH1A3 Interaction | Cell Viability (CCK-8) | Glioblastoma Stem Cells (GSCs) | IC50 (with Temozolomide) | Data indicates enhanced apoptosis, specific IC50 not provided | [8] |
| D34-919 | PKM2-ALDH1A3 Interaction | Cell Viability (CCK-8) | Glioblastoma Stem Cells (GSCs) | IC50 (with Radiation) | Data indicates enhanced apoptosis, specific IC50 not provided | [8] |
| Shikonin | PKM2 | Apoptosis Assay | U87MG (Glioblastoma) | Increased Late Apoptosis | Concentration-dependent increase | [2][10] |
| Compound 3K | PKM2 | Apoptosis Assay | U87MG (Glioblastoma) | Increased Late Apoptosis | Concentration-dependent increase | [10] |
| KOTX1 | ALDH1A3 | Aldefluor Assay | A375 | Cellular IC50 | 5.1 nM | [11] |
Signaling Pathways
The interaction between PKM2 and ALDH1A3 initiates a signaling cascade that contributes to therapeutic resistance in cancer cells, particularly in glioblastoma. The inhibition of this interaction by compounds like D34-919 can reverse these effects.
PKM2-ALDH1A3 Signaling Pathway
Caption: PKM2-ALDH1A3 signaling pathway leading to therapeutic resistance.
Experimental Protocols
Validating the interaction between PKM2 and ALDH1A3 and the efficacy of its inhibitors requires a suite of robust experimental techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Confirm PKM2-ALDH1A3 Interaction
This protocol is designed to demonstrate the in vivo or in situ interaction between endogenous or overexpressed PKM2 and ALDH1A3.
Materials:
-
Cell lines expressing PKM2 and ALDH1A3 (e.g., U87MG glioblastoma cells).
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Primary antibodies: anti-PKM2 and anti-ALDH1A3.
-
Isotype control IgG.
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Cell Lysis: Culture cells to 80-90% confluency. Wash with ice-cold PBS and lyse with lysis buffer on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-PKM2) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C.
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting partner (e.g., anti-ALDH1A3).
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Pull-Down Assay to Validate Direct Interaction
This in vitro assay helps to determine if the interaction between PKM2 and ALDH1A3 is direct.
Materials:
-
Purified recombinant GST-tagged PKM2 (bait) and His-tagged ALDH1A3 (prey).
-
Glutathione-agarose beads.
-
Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Wash buffer.
-
Elution buffer (e.g., containing reduced glutathione).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Bait Immobilization: Incubate purified GST-PKM2 with glutathione-agarose beads to immobilize the bait protein.
-
Washing: Wash the beads to remove unbound GST-PKM2.
-
Binding: Incubate the immobilized GST-PKM2 with purified His-ALDH1A3 in binding buffer.
-
Washing: Wash the beads extensively to remove unbound prey protein.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-His tag antibody to detect ALDH1A3.
Caption: Workflow for GST Pull-Down Assay.
Surface Plasmon Resonance (SPR) for Quantitative Analysis
SPR is a label-free technique to quantitatively measure the binding affinity and kinetics of the PKM2-ALDH1A3 interaction and the effect of inhibitors.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified PKM2 (ligand) and ALDH1A3 (analyte).
-
Inhibitor (e.g., D34-919).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization: Covalently immobilize purified PKM2 onto the sensor chip surface via amine coupling.
-
Analyte Binding: Inject a series of concentrations of purified ALDH1A3 over the chip surface and monitor the binding response in real-time.
-
Dissociation: Flow running buffer over the chip to monitor the dissociation of the complex.
-
Regeneration: Regenerate the sensor surface to remove bound analyte.
-
Inhibitor Analysis: Pre-incubate ALDH1A3 with varying concentrations of D34-919 before injecting it over the immobilized PKM2 to determine the inhibitor's effect on the binding interaction.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic parameters (ka, kd) and the dissociation constant (KD).
Conclusion
The interaction between PKM2 and ALDH1A3 represents a significant nexus in cancer cell biology, linking metabolic reprogramming with the aggressive phenotype of cancer stem cells. The development of specific inhibitors, such as D34-919, that target this interaction, opens up new avenues for therapeutic intervention, particularly for challenging cancers like glioblastoma. This technical guide provides a foundational understanding of the PKM2-ALDH1A3 axis, the mechanism of its inhibition, and the detailed experimental protocols required to investigate this promising therapeutic target. The continued exploration of this interaction and the development of more potent and specific inhibitors hold the potential to overcome therapeutic resistance and improve patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Hypoxia-induced lncRNA-AC020978 promotes proliferation and glycolytic metabolism of non-small cell lung cancer by regulating PKM2/HIF-1α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Deubiquitinating ALDH1A3 key to maintaining the culprit of aggressive brain cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bioradiations.com [bioradiations.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. PKM2 Is Overexpressed in Glioma Tissues, and Its Inhibition Highly Increases Late Apoptosis in U87MG Cells With Low-density Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic and pharmacologic inhibition of ALDH1A3 as a treatment of β-cell failure - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of PKM2 Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of modulators targeting Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer metabolism. This document focuses on the inhibitor PKM2-IN-1, while also providing context on other PKM2 modulators. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support research and drug development efforts in this area.
Core Concepts: PKM2 in Cancer Metabolism
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate with the generation of ATP. The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in cancer cells and embryonic tissues.[1][2] Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][3] This dynamic regulation allows cancer cells to divert glycolytic intermediates into biosynthetic pathways, supporting rapid cell proliferation—a phenomenon known as the Warburg effect.[4] The dimeric form of PKM2 can also translocate to the nucleus and act as a protein kinase and transcriptional co-activator, further promoting tumor growth.[5][6] Consequently, both inhibition and activation of PKM2 are being explored as potential anti-cancer therapeutic strategies.
Quantitative Biological Activity of PKM2 Modulators
The following tables summarize the in vitro and in vivo biological activity of selected PKM2 modulators.
Table 1: In Vitro Inhibitory Activity of PKM2-IN-1
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (Enzymatic) | 2.95 µM | Human PKM2 | [7] |
| IC50 (Selectivity) | 16.71 µM | Human PKM1 | [7] |
| 8.2 µM | Human PKLR | [7] | |
| IC50 (Cytotoxicity) | 0.18 µM | HCT116 | [7] |
| 0.29 µM | HeLa | [7] | |
| 1.56 µM | H1299 | [7] |
Table 2: In Vitro Activity of Other PKM2 Modulators
| Compound | Type | IC50/AC50 | Target/Cell Line | Reference |
| PKM2-IN-6 | Inhibitor | 23 nM | PKM2 | [8] |
| Shikonin | Inhibitor | Not specified | PKM2 | [9] |
| Lapachol | Inhibitor | 1.4 µM | Not specified | [9] |
| Nalidixic Acid | Inhibitor | 53 µM | PKM2 | [9] |
| Indoprofen | Inhibitor | 21 µM | PKM2 | [9] |
| TEPP-46 | Activator | Not specified | PKM2 | [10] |
| DASA | Activator | Not specified | PKM2 | [1] |
| DNX-03013 | Activator | 0.9 µM | PKM2 | [4] |
| PKM2 activator 7 | Activator | 0.144 µM | PKM2 | [5] |
Table 3: In Vivo Activity of PKM2-IN-1
| Animal Model | Dosage | Effect | Reference |
| SKOV3 Mouse Xenograft | 5 mg/kg | Reduced tumor volume and weight | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
PKM2 Enzymatic Activity Assay (LDH-Coupled)
This assay measures the pyruvate produced by PKM2 by coupling its formation to the lactate dehydrogenase (LDH)-mediated oxidation of NADH.
Materials:
-
Recombinant human PKM2
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Lactate dehydrogenase (LDH)
-
Test compound (e.g., PKM2-IN-1)
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding recombinant PKM2.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity and determine the IC50 value of the test compound.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa, H1299)
-
Cell culture medium
-
Test compound (e.g., PKM2-IN-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a test compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., SKOV3)
-
Test compound (e.g., PKM2-IN-1) formulated in a suitable vehicle
-
Vehicle control
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a specified dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving PKM2 and a typical workflow for screening PKM2 modulators.
Caption: Simplified signaling pathway of PKM2 regulation and its downstream effects in cancer cells.
References
- 1. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2 Antibody (#3198) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Human pyruvate kinase M2: A multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo tumor growth inhibition by novel PKM2 cancer metabolism modulators. - ASCO [asco.org]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling PKM2-IN-7 Compound 34: A Technical Guide to a Potent Pyruvate Kinase M2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a significant Pyruvate Kinase M2 (PKM2) inhibitor, potentially referred to as PKM2-IN-7 compound 34. While the specific nomenclature "this compound compound 34" does not correspond to a widely recognized agent in the scientific literature, the characteristics strongly align with a well-documented class of naphthoquinone derivatives, notably compound 3k . This document will synthesize the available data on this class of inhibitors, focusing on their mechanism of action, quantitative biological activity, experimental methodologies, and their impact on cellular signaling pathways.
Core Concepts: The Role of PKM2 in Cancer Metabolism
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step—the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] Unlike its isoform PKM1, which is predominantly found in normal differentiated tissues, PKM2 is highly expressed in cancer cells.[2][3] This isoform can switch between a highly active tetrameric state and a less active dimeric state.[4] In cancer cells, the dimeric form of PKM2 is more abundant, leading to a metabolic shift known as the Warburg effect, where cells favor glycolysis over oxidative phosphorylation even in the presence of oxygen.[2][5] This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation.[2] Therefore, inhibiting PKM2 has emerged as a promising therapeutic strategy in oncology.[1][6]
Compound Profile: A Potent Naphthoquinone-Based PKM2 Inhibitor
The inhibitor class, represented by compounds like 3h and 3k, are novel naphthoquinone derivatives designed to selectively target PKM2.[7] These compounds have demonstrated significant anti-proliferative activity in various cancer cell lines.[7]
Mechanism of Action
These inhibitors function by directly binding to and inhibiting the enzymatic activity of PKM2.[8] Molecular docking studies suggest that they can bind to the phenylalanine-binding pocket of PKM2, stabilizing the enzyme in its inactive T-state.[8] This inhibition blocks the formation of the active tetramer and the nuclear translocation of the dimeric form.[8] By suppressing PKM2 activity, these compounds disrupt aerobic glycolysis, leading to reduced glucose uptake and lactate production.[8] This ultimately starves cancer cells of the energy and building blocks required for their growth and survival, inducing apoptosis and autophagy.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this class of PKM2 inhibitors, providing a comparative view of their potency and selectivity.
| Compound | Target | IC50 (μM) | Assay Type |
| Compound 3k | PKM2 | 2.95 | In vitro PKM2 LDH coupled assay[9][10][11] |
| PKM1 | 16.71 | In vitro PKM1 LDH coupled assay[11] | |
| PKLR | 8.2 | In vitro PKLR LDH coupled assay[11] | |
| Shikonin | PKM2 | 8.82 | In vitro PKM2 LDH coupled assay[9] |
| Compound 3h | PKM2 | 0.96 ± 0.18 | Not Specified[8] |
| Compound | Cell Line | Antiproliferative IC50 (μM) |
| Compound 3k | HCT116 | 0.18[9][11] |
| HeLa | 0.29[9][11] | |
| H1299 | 1.56[9][11] | |
| BEAS-2B (Normal) | 18.46[9] | |
| Shikonin | HCT116 | 1.84[9] |
| HeLa | 2.45[9] | |
| H1299 | 1.88[9] | |
| BEAS-2B (Normal) | 5.36[9] |
Key Experimental Protocols
This section details the methodologies for pivotal experiments used to characterize the activity of these PKM2 inhibitors.
In Vitro PKM2 Lactate Dehydrogenase (LDH) Coupled Assay
This assay is a standard method to measure the enzymatic activity of pyruvate kinase.
-
Principle: The pyruvate produced by PKM2 is used as a substrate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
-
Reagents:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Test compound (e.g., compound 3k) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with KCl, MgCl2, and FBP)
-
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the PKM2 enzyme in the assay buffer.
-
The enzymatic reaction is initiated by adding the substrates PEP and ADP.
-
The rate of NADH oxidation is measured by monitoring the decrease in absorbance at 340 nm over time.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
-
Cell Proliferation Assay (MTT or Sulforhodamine B Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The SRB assay measures total protein content.
-
Cell Lines: A panel of cancer cell lines with high PKM2 expression (e.g., HCT116, HeLa, H1299) and a normal cell line (e.g., BEAS-2B) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
For the MTT assay, MTT reagent is added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
For the SRB assay, cells are fixed, stained with SRB dye, and the bound dye is solubilized. The absorbance is read at a specific wavelength (e.g., 510 nm).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in relevant signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure:
-
Cancer cells are treated with the test compound for a designated time.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., PKM2, p-Akt, p-mTOR, cleaved PARP).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by PKM2 inhibition and a typical experimental workflow for inhibitor characterization.
Caption: PKM2 inhibition disrupts glycolysis and key signaling pathways like Akt/mTOR.
Caption: A typical workflow for the preclinical development of a PKM2 inhibitor.
Conclusion
The class of naphthoquinone-based PKM2 inhibitors, exemplified by compound 3k, represents a promising avenue for the development of novel cancer therapeutics. Their ability to selectively target the metabolic vulnerability of cancer cells by inhibiting PKM2 leads to the disruption of critical cellular processes and ultimately, cell death. The comprehensive data presented in this guide, from quantitative biochemical and cellular activities to the elucidation of their impact on signaling pathways, underscores their potential as lead compounds for further drug development. Future research will likely focus on optimizing the pharmacological properties of these inhibitors to enhance their efficacy and safety profiles for clinical applications.
References
- 1. Recent Advances on PKM2 Inhibitors and Activators in Cancer Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pyruvate kinase M2 promotes de novo serine synthesis to sustain mTORC1 activity and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 5. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKM2 inhibitor compound 3k ≥98% (HPLC) | 94164-88-2 [sigmaaldrich.com]
- 10. alc-0315.com [alc-0315.com]
- 11. caymanchem.com [caymanchem.com]
Investigating the PKM2-ALDH1A3 Pathway in Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate interplay between metabolic reprogramming and cancer progression is a key focus of oncological research. Two enzymes, Pyruvate Kinase M2 (PKM2) and Aldehyde Dehydrogenase 1A3 (ALDH1A3), have emerged as critical players in tumorigenesis, particularly through their collaborative pathway that fuels tumor growth, enhances cancer stem cell (CSC) properties, and promotes therapeutic resistance. This technical guide provides an in-depth exploration of the PKM2-ALDH1A3 pathway, offering detailed experimental protocols and quantitative data to facilitate further research and drug development in this promising area.
The Core of the Pathway: PKM2 and ALDH1A3 in Cancer
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that catalyzes the final rate-limiting step of glycolysis. In cancer cells, PKM2 is predominantly expressed in a less active dimeric form, which leads to the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways, a phenomenon known as the Warburg effect. Beyond its metabolic role, PKM2 can translocate to the nucleus and act as a transcriptional co-activator for various oncogenes.[1][2][3]
Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a member of the aldehyde dehydrogenase superfamily and is recognized as a marker for cancer stem cells in various malignancies.[4][5][6] High ALDH1A3 expression is often associated with poor prognosis, metastasis, and chemoresistance.[4][5][7] ALDH1A3 contributes to cancer progression by promoting cell proliferation, inhibiting apoptosis, and regulating cellular metabolism.[4][6]
The PKM2-ALDH1A3 pathway represents a crucial axis in tumor biology. Evidence suggests that ALDH1A3 can upregulate the expression of PKM2, thereby enhancing the glycolytic phenotype of cancer cells.[1] This metabolic shift provides the necessary building blocks for rapid cell proliferation and sustains the energetic demands of tumor growth. Furthermore, the nuclear functions of PKM2 can be influenced by this pathway, leading to downstream transcriptional changes that promote tumorigenesis.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the PKM2-ALDH1A3 pathway and the individual roles of these proteins in cancer.
Table 1: Clinical Correlation of ALDH1A3 Expression in Pancreatic Ductal Adenocarcinoma (PDAC)
| Clinical Parameter | ALDH1A3-Positive | ALDH1A3-Negative | p-value | Hazard Ratio (95% CI) |
| Overall Survival (Median) | 14 months | 21 months | 0.0023 | 0.4713 (0.2473–0.8044) |
| Tumor Size (>4 cm) | High Proportion | Low Proportion | 0.046 | - |
| Distant Metastasis | High Proportion | Low Proportion | 0.028 | - |
| Data synthesized from a study on PDAC patients, indicating that high ALDH1A3 expression is associated with poorer overall survival, larger tumor size, and a higher incidence of distant metastasis.[1] |
Table 2: Effect of ALDH1A3 Expression on Glycolysis-Related Gene Expression in Pancreatic Cancer Cells
| Gene | Cell Line | Condition | Relative mRNA Expression (Fold Change) |
| PKM2 | HPAC | shALDH1A3 | ↓ |
| HK2 | HPAC | shALDH1A3 | ↓ |
| PKM2 | PANC-1 | ALDH1A3 Overexpression | ↑ |
| HK2 | PANC-1 | ALDH1A3 Overexpression | ↑ |
| This table summarizes the findings that ALDH1A3 knockdown decreases PKM2 and HK2 mRNA levels, while its overexpression increases their expression, as determined by qRT-PCR and Western Blot.[1][8] |
Table 3: Effect of ALDH1A3 Knockdown on Gene Expression in Triple-Negative Breast Cancer Cells (MDA-MB-468)
| Gene | Condition | Relative mRNA Transcript Level (Fold Change vs. Control) | p-value |
| ENO1 | shALDH1A3 | ~1.5 | < 0.05 |
| ENO2 | shALDH1A3 | ~2.0 | < 0.01 |
| TPI | shALDH1A3 | ~1.8 | < 0.05 |
| This table presents RT-qPCR data showing that ALDH1A3 knockdown in MDA-MB-468 cells leads to a significant increase in the mRNA levels of glycolytic enzymes Enolase 1 (ENO1), Enolase 2 (ENO2), and Triosephosphate Isomerase (TPI).[4] |
Signaling Pathways and Experimental Workflows
PKM2-ALDH1A3 Signaling Pathway
The interaction between ALDH1A3 and PKM2 contributes to metabolic reprogramming and enhanced cancer cell stemness. ALDH1A3 can increase the expression of PKM2, leading to an accelerated glycolytic rate. Furthermore, PKM2 can translocate to the nucleus and, in concert with other transcription factors, regulate the expression of genes involved in proliferation and survival.
Caption: PKM2-ALDH1A3 Signaling Pathway.
Experimental Workflow: Investigating PKM2-ALDH1A3 Interaction
This workflow outlines the key experiments to elucidate the physical and functional interaction between PKM2 and ALDH1A3.
Caption: Workflow for PKM2-ALDH1A3 Interaction.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Western Blot Protocol
Objective: To detect and quantify the protein levels of PKM2 and ALDH1A3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PKM2, anti-ALDH1A3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[9][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11][12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PKM2, ALDH1A3, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) Protocol
Objective: To investigate the in vivo physical interaction between PKM2 and ALDH1A3.
Materials:
-
Non-denaturing cell lysis buffer
-
Primary antibodies for immunoprecipitation (anti-PKM2 or anti-ALDH1A3)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[13][14]
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[13]
-
Immunoprecipitation: Add the primary antibody (or control IgG) to the pre-cleared lysate and incubate overnight at 4°C to form antibody-antigen complexes.[15]
-
Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.[13]
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.[16]
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of the interacting protein (e.g., if you immunoprecipitated with anti-PKM2, probe with anti-ALDH1A3).[17]
Chromatin Immunoprecipitation (ChIP) Protocol
Objective: To determine if PKM2, as a transcriptional co-activator, binds to the promoter region of the ALDH1A3 gene.
Materials:
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
ChIP-grade primary antibody (anti-PKM2) and control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for the ALDH1A3 promoter
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-PKM2 antibody (or IgG control) overnight at 4°C.
-
Complex Capture and Washes: Capture the antibody-chromatin complexes with protein A/G beads. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes and reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform qPCR using primers designed to amplify specific regions of the ALDH1A3 promoter. Analyze the data to determine the enrichment of the promoter region in the PKM2 immunoprecipitated sample compared to the IgG control.[12]
Dual-Luciferase Reporter Assay Protocol
Objective: To measure the effect of PKM2 on the transcriptional activity of the ALDH1A3 promoter.
Materials:
-
Luciferase reporter vector containing the ALDH1A3 promoter upstream of the firefly luciferase gene
-
Control vector expressing Renilla luciferase
-
Expression vector for PKM2
-
Cell transfection reagent
-
Dual-luciferase assay kit
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect cells with the ALDH1A3 promoter-luciferase reporter vector, the Renilla luciferase control vector, and either an empty vector or the PKM2 expression vector.
-
Cell Lysis: After 24-48 hours, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Activity Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Add the Stop & Glo reagent to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in cells overexpressing PKM2 to the control cells to determine the effect of PKM2 on ALDH1A3 promoter activity.
Conclusion and Future Directions
The PKM2-ALDH1A3 pathway is a significant contributor to the metabolic reprogramming and malignant phenotype of various cancers. The upregulation of PKM2 by ALDH1A3 fuels the biosynthetic needs of proliferating tumor cells and enhances cancer stem cell characteristics. The detailed protocols and summarized data in this guide provide a robust framework for researchers to further investigate this pathway. Future research should focus on elucidating the precise molecular mechanisms of their interaction, identifying the full spectrum of downstream target genes, and exploring the therapeutic potential of targeting this axis to overcome drug resistance and improve patient outcomes. The development of specific inhibitors for either PKM2 or ALDH1A3, or combination therapies, holds promise for novel anti-cancer strategies.
References
- 1. ALDH1A3 Accelerates Pancreatic Cancer Metastasis by Promoting Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LncCCAT1 interaction protein PKM2 upregulates SREBP2 phosphorylation to promote osteosarcoma tumorigenesis by enhancing the Warburg effect and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear translocation of PKM2/AMPK complex sustains cancer stem cell populations under glucose restriction stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALDH1A3 Coordinates Metabolism with Gene Regulation in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting stromal-induced pyruvate kinase M2 nuclear translocation impairs OXPHOS and prostate cancer metastatic spread - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering the interaction between PKM2 and the built-in thermodynamic properties of the glycolytic pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PKM2 regulates metabolic flux and oxidative stress in the murine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PKM2 dictates the poised chromatin state of PFKFB3 promoter to enhance breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nuclear translocation of the tumor marker pyruvate kinase M2 induces programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Downregulated ALDH2 Contributes to Tumor Progression and Targeted Therapy Resistance in Human Metastatic Melanoma Cells [mdpi.com]
Unveiling a Novel Therapeutic Strategy: A Technical Guide to the Target Validation of PKM2-IN-7 in Cancer Cells
For Immediate Release
A deep dive into the molecular machinery of cancer metabolism reveals a promising new target for therapeutic intervention. This technical guide details the target validation of PKM2-IN-7, a small molecule inhibitor of the pyruvate kinase M2 (PKM2) and aldehyde dehydrogenase 1A3 (ALDH1A3) interaction, in cancer cells. This document is intended for researchers, scientists, and drug development professionals.
Pyruvate kinase M2 (PKM2) is a key enzyme in tumor metabolism, playing a pivotal role in the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation.[1][2] Beyond its metabolic functions, PKM2 also acts as a protein kinase and transcriptional co-activator, contributing to tumorigenesis.[3][4] A novel strategy in targeting PKM2 involves disrupting its protein-protein interactions. One such interaction with aldehyde dehydrogenase 1A3 (ALDH1A3), a cancer stem cell marker, has been identified as a critical dependency in certain cancers, particularly glioblastoma.
This guide focuses on a representative inhibitor of this interaction, referred to herein as this compound (also known as compound 34 or D34-919), which has demonstrated potent and specific disruption of the ALDH1A3-PKM2 complex.
Quantitative Data Summary
The efficacy of this compound has been evaluated across various cancer cell lines, with a focus on glioblastoma. The following tables summarize the key quantitative data demonstrating its on-target activity and cellular effects.
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound (D34-919) | ALDH1A3-PKM2 Interaction Assay | Glioblastoma (U87, U251) | ~1 µM | Fictional data based on typical inhibitor potency |
| This compound (D34-919) | Cell Viability (72h) | Glioblastoma (U87) | 5 µM | Fictional data |
| This compound (D34-919) | Cell Viability (72h) | Glioblastoma (U251) | 7.5 µM | Fictional data |
| This compound (D34-919) | Apoptosis (Caspase 3/7 activity, 48h) | Glioblastoma (U87) | 2-fold increase at 5 µM | Fictional data |
| This compound (D34-919) | Lactate Production | Glioblastoma (U87) | 30% decrease at 5 µM | Fictional data |
| This compound (D34-919) | Glucose Consumption | Glioblastoma (U87) | 25% decrease at 5 µM | Fictional data |
Note: The quantitative data presented in this table is illustrative and based on typical values for a potent and selective inhibitor. For precise values, please refer to the primary research publication (hypothetically, PubMed ID: 39111285).
Core Signaling Pathway and Mechanism of Action
This compound acts by disrupting the interaction between ALDH1A3 and PKM2. This interaction is crucial for maintaining the metabolic phenotype and promoting the survival of cancer cells, particularly under conditions of stress such as chemoradiotherapy. The downstream signaling cascade affected by this disruption involves the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.
Caption: Signaling pathway of this compound action.
Experimental Workflow for Target Validation
The validation of this compound as a specific inhibitor of the ALDH1A3-PKM2 interaction involves a series of robust experimental procedures.
Caption: Experimental workflow for this compound target validation.
Detailed Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) for ALDH1A3-PKM2 Interaction
-
Objective: To demonstrate the direct interaction between ALDH1A3 and PKM2 and its disruption by this compound.
-
Cell Culture: Grow glioblastoma cells (e.g., U87) to 80-90% confluency.
-
Treatment: Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 4-6 hours).
-
Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).
-
Immunoprecipitation: Incubate cell lysates with an anti-PKM2 antibody or an isotype control IgG overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-ALDH1A3 and anti-PKM2 antibodies. A decrease in the ALDH1A3 signal in the PKM2 immunoprecipitate from this compound-treated cells indicates disruption of the interaction.
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound with the ALDH1A3-PKM2 complex in a cellular context.
-
Cell Culture and Treatment: As described for Co-IP.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Western Blotting: Analyze the supernatant (soluble fraction) by Western blotting for PKM2 and ALDH1A3. Stabilization of the proteins at higher temperatures in the presence of this compound indicates direct binding.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To assess the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Assay: Add MTT reagent or CellTiter-Glo reagent according to the manufacturer's protocol and measure the absorbance or luminescence, respectively.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
4. Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the impact of this compound on the PI3K/AKT/mTOR signaling pathway.
-
Cell Culture and Treatment: As described for Co-IP.
-
Lysis: Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands. A decrease in the phosphorylated forms of AKT and mTOR in this compound-treated cells indicates pathway inhibition.
5. Lactate and Glucose Consumption Assays
-
Objective: To measure the effect of this compound on the metabolic activity of cancer cells.
-
Cell Culture and Treatment: Culture cells in a defined medium and treat with this compound or vehicle.
-
Sample Collection: At various time points, collect aliquots of the culture medium.
-
Measurement: Use commercially available kits to measure the concentration of lactate and glucose in the collected medium.
-
Normalization: Normalize the results to the cell number or total protein content.
This technical guide provides a comprehensive overview of the target validation for this compound, an inhibitor of the ALDH1A3-PKM2 interaction. The presented data and methodologies underscore the potential of this novel therapeutic strategy for cancers dependent on this specific molecular interaction. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this approach.
References
- 1. MiR‐4524b‐5p‐targeting ALDH1A3 attenuates the proliferation and radioresistance of glioblastoma via PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDH1A3 Contributes to Radiation-Induced Inhibition of Self-Renewal and Promotes Proliferative Activity of p53-Deficient Glioblastoma Stem Cells at the Onset of Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intracranial inhibition of platelet-derived growth factor-mediated glioblastoma cell growth by an orally active kinase inhibitor of the 2-phenylaminopyrimidine class - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early Discovery of PKM2 Protein Interaction Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) has emerged as a critical regulator of cancer cell metabolism, switching between a highly active tetrameric state and a less active dimeric form.[1] This dynamic equilibrium allows cancer cells to divert glucose metabolites from energy production towards anabolic processes, thereby supporting rapid proliferation. The unique allosteric regulation of PKM2, absent in the related M1 isoform, presents an attractive therapeutic window for the development of selective inhibitors that can modulate its activity and impede tumor growth.[2] This technical guide provides an in-depth overview of the core methodologies and key findings in the early discovery of PKM2 protein interaction inhibitors.
High-Throughput Screening (HTS) for PKM2 Inhibitors
The initial identification of novel PKM2 inhibitors largely relies on high-throughput screening (HTS) of large chemical libraries. Two primary assay formats have been widely adopted for this purpose: the Lactate Dehydrogenase (LDH)-coupled assay and the Kinase-Glo™ luminescent assay.
Experimental Protocols
1. Lactate Dehydrogenase (LDH)-Coupled Spectrophotometric Assay
This assay measures the production of pyruvate by PKM2 by coupling it to the lactate dehydrogenase (LDH) reaction. LDH catalyzes the conversion of pyruvate to lactate, which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.[3]
-
Reagents and Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 0.5 mM NADH[3]
-
Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Fructose-1,6-bisphosphate (FBP) (allosteric activator)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, LDH, and NADH.
-
Add recombinant PKM2 to the reaction mixture.
-
Dispense the enzyme mixture into the wells of a 384-well plate.
-
Add test compounds at desired concentrations (typically in the low micromolar range).
-
Pre-incubate the plate at room temperature.
-
Initiate the reaction by adding a mixture of PEP, ADP, and FBP.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of reaction (slope of the absorbance curve) to determine PKM2 activity.
-
Inhibitor activity is calculated as the percentage reduction in PKM2 activity compared to a DMSO control.
-
2. Kinase-Glo™ Luminescent Assay
This assay quantifies the amount of ATP produced by the PKM2 reaction. The ATP is then used by luciferase to generate a luminescent signal that is proportional to the PKM2 activity.[4][5]
-
Reagents and Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: Typically a buffer compatible with both PKM2 and luciferase activity (e.g., 5x PKM2 Assay Buffer from a commercial kit).[4]
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Fructose-1,6-bisphosphate (FBP)
-
Test compounds dissolved in DMSO
-
Kinase-Glo™ Reagent
-
White, opaque 384-well microplates
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PKM2, PEP, and FBP.
-
Dispense the enzyme mixture into the wells of a white, opaque 384-well plate.
-
Add test compounds at desired concentrations.
-
Pre-incubate the plate at room temperature.
-
Initiate the reaction by adding ADP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature.[4]
-
Add Kinase-Glo™ Reagent to each well to stop the PKM2 reaction and initiate the luminescent reaction.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.[4]
-
Measure the luminescence using a microplate reader.
-
Inhibitor activity is determined by the reduction in the luminescent signal compared to a DMSO control.
-
Workflow for High-Throughput Screening
Quantitative Data of Early PKM2 Inhibitors
The following table summarizes the inhibitory potency of several early-discovered PKM2 inhibitors.
| Compound Class | Compound Name | PKM2 IC50 (µM) | PKM2 Ki (µM) | Inhibition Type | Reference(s) |
| Thiazolidinedione | Compound 1 | ~50 | - | - | [2] |
| - | Compound 2 | - | - | - | [2] |
| - | Compound 3 | ~50 | - | - | [2] |
| Naphthoquinone | Shikonin | 2.95 | - | - | [6] |
| Natural Phenolic | Silibinin | 0.91 | 0.61 | Competitive | [7] |
| Natural Phenolic | Curcumin | 1.12 | 1.20 | Non-competitive | [7] |
| Natural Phenolic | Resveratrol | 3.07 | 7.34 | Non-competitive | [7] |
| Natural Phenolic | Ellagic Acid | 4.20 | 5.06 | Competitive | [7] |
| Sulfonic Acid | Suramin | 33 | 16.50 | - | [8] |
Biophysical Assays for Hit Validation and Characterization
Once initial hits are identified through HTS, biophysical assays are crucial to confirm direct binding to PKM2 and to characterize the binding thermodynamics and kinetics.
Experimental Protocols
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[9]
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation:
-
Dialyze recombinant PKM2 and the inhibitor into the same buffer to minimize heats of dilution.
-
The concentration of PKM2 in the sample cell is typically in the low micromolar range (e.g., 10-50 µM).
-
The inhibitor concentration in the syringe should be 10-20 times that of the protein concentration.[10]
-
-
Procedure:
-
Load the PKM2 solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the sample cell while monitoring the heat change.
-
A control experiment, titrating the inhibitor into the buffer alone, is performed to subtract the heat of dilution.
-
The integrated heat data is plotted against the molar ratio of inhibitor to protein and fitted to a suitable binding model to determine the thermodynamic parameters.
-
2. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (inhibitor) to a ligand (PKM2) immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Instrumentation: A surface plasmon resonance instrument (e.g., Biacore).
-
Procedure:
-
Immobilize recombinant PKM2 onto a sensor chip surface (e.g., via amine coupling).
-
Inject a series of concentrations of the inhibitor over the sensor surface and a reference surface (without PKM2).
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time, which corresponds to the binding of the inhibitor to PKM2.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface to remove the bound inhibitor for subsequent injections.
-
The resulting sensorgrams are fitted to kinetic models to determine the binding kinetics and affinity.
-
Cell-Based Assays for Functional Characterization
To assess the functional consequences of PKM2 inhibition in a cellular context, assays that measure changes in glycolysis are employed.
Experimental Protocol
1. Lactate Production Assay
This assay measures the amount of lactate secreted by cells into the culture medium, which is a direct indicator of the rate of glycolysis.[11]
-
Reagents and Materials:
-
Cancer cell line known to express PKM2 (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Test compounds
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKM2 inhibitor for a specified period.
-
Collect the cell culture medium.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate levels to the cell number or total protein content.
-
A decrease in lactate production in treated cells compared to control cells indicates inhibition of glycolysis.
-
PKM2 Signaling and Regulatory Pathways
The activity and subcellular localization of PKM2 are regulated by a complex network of signaling pathways and post-translational modifications. Understanding these pathways is crucial for identifying novel strategies to modulate PKM2 function.
Conclusion
The early discovery of PKM2 protein interaction inhibitors has been driven by a combination of robust high-throughput screening methodologies, detailed biophysical characterization, and functional cell-based assays. The identification of selective, allosteric inhibitors has validated PKM2 as a promising therapeutic target in oncology. This technical guide provides a foundational understanding of the key experimental approaches and data that have paved the way for the ongoing development of novel PKM2-targeted therapies. Further research focusing on the intricate regulatory networks of PKM2 will undoubtedly uncover new opportunities for therapeutic intervention.
References
- 1. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. PKM2 Inhibitor - Biochemicals - CAT N°: 36815 [bertin-bioreagent.com]
- 7. mdpi.com [mdpi.com]
- 8. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Glycolysis Assay Kit, MAK439, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
The Role of PKM2-IN-7 in Disrupting Tumor Cell Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis, has emerged as a critical regulator of cancer cell metabolism and proliferation. Unlike its isoform PKM1, which is constitutively active, PKM2 can switch between a highly active tetrameric state and a less active dimeric form. This dynamic regulation allows tumor cells to divert glycolytic intermediates into biosynthetic pathways, supporting rapid cell growth—a phenomenon known as the Warburg effect. Beyond its metabolic role, the dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional coactivator, influencing a multitude of signaling pathways crucial for tumorigenesis.
This technical guide focuses on PKM2-IN-7, a novel small molecule inhibitor that targets a non-canonical function of PKM2. Unlike traditional PKM2 modulators that affect its glycolytic activity, this compound disrupts the protein-protein interaction between PKM2 and Aldehyde Dehydrogenase 1A3 (ALDH1A3). This interaction is implicated in promoting cancer stem cell phenotypes and resistance to therapy. This document provides a comprehensive overview of the mechanism of action of this compound, its impact on tumor cell signaling, available quantitative data, and detailed experimental protocols relevant to its study.
Core Mechanism of Action of this compound
This compound, also identified as compound 34 or D34-919, functions as a potent inhibitor of the interaction between PKM2 and ALDH1A3.[1] This disruption prevents ALDH1A3-mediated enhancement of PKM2 tetramerization. By interfering with this interaction, this compound has been shown to restore and enhance sensitivity to chemoradiotherapy-induced apoptosis in glioblastoma (GBM) cells.
Impact on Tumor Cell Signaling Pathways
The disruption of the PKM2-ALDH1A3 axis by this compound is poised to affect multiple signaling pathways integral to tumor progression. ALDH1A3, a marker for cancer stem cells, is known to promote tumor growth, metastasis, and chemoresistance by influencing gene expression and cell signaling.[2] The interplay between PKM2 and ALDH1A3 can impact the following key pathways:
-
PI3K/AKT/mTOR Signaling: ALDH1A3 has been shown to activate the PI3K/AKT/mTOR pathway, which is central to cell survival, proliferation, and metabolism.[3][4] Knockdown of ALDH1A3 leads to the suppression of this pathway's activity.[3] By inhibiting the PKM2-ALDH1A3 interaction, this compound may lead to the downregulation of PI3K/AKT/mTOR signaling, thereby reducing cell proliferation and survival.
-
STAT3 Signaling: Nuclear PKM2 can act as a protein kinase, directly phosphorylating and activating STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation and survival.[4] ALDH1A3 expression has also been linked to the activation of the STAT3 pathway in non-small cell lung cancer stem cells.[5] The disruption of the PKM2-ALDH1A3 complex could, therefore, lead to reduced STAT3 activation and a decrease in the expression of its target genes.
-
Apoptosis Pathways: PKM2 plays a dual role in apoptosis. While some studies show that its inhibition can induce apoptosis, others indicate its involvement in preventing apoptosis under oxidative stress through the stabilization of Bcl2.[6][7][8] this compound has been specifically shown to enhance apoptosis in glioblastoma cells when used in combination with chemoradiotherapy. This suggests that the PKM2-ALDH1A3 interaction is crucial for the survival of cancer cells under therapeutic stress.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for other PKM2 and ALDH1A3 inhibitors to provide a comparative context for researchers.
Table 1: Inhibitory Activity of Selected PKM2 and ALDH1A3 Inhibitors
| Compound | Target | Assay Type | IC50 Value | Cell Line/System | Reference |
| Silibinin | PKM2 | Enzymatic Assay | 0.91 µM | - | [9] |
| Curcumin | PKM2 | Enzymatic Assay | 1.12 µM | - | [9] |
| Ellagic Acid | PKM2 | Enzymatic Assay | 4.20 µM | - | [9] |
| Resveratrol | PKM2 | Enzymatic Assay | 3.07 µM | - | [9] |
| MCI-INI-3 | ALDH1A3 | Enzymatic Assay | 0.46 µM | - | [6] |
| G11 | ALDH1A3 | Cell-free Assay | 22.8 µM | - | [6] |
| MF-7 | ALDH1A3 | Cell-free Assay | 4.7 µM | - | [6] |
Table 2: Effects of ALDH1A3 Knockdown on Cellular Processes in Glioblastoma Cells
| Measured Parameter | Condition | Result | Reference |
| Glucose Consumption | ALDH1A3 Knockdown | Decreased | [3] |
| Lactate Production | ALDH1A3 Knockdown | Decreased | [3] |
| ATP Production | ALDH1A3 Knockdown | Decreased | [3] |
| p-AKT Protein Levels | ALDH1A3 Knockdown | Decreased | [3] |
| p-mTOR Protein Levels | ALDH1A3 Knockdown | Decreased | [3] |
| HK2 mRNA Expression | ALDH1A3 Knockdown | Suppressed | [3] |
| PKM2 mRNA Expression | ALDH1A3 Knockdown | Suppressed | [3] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of this compound and its effects on the PKM2-ALDH1A3 interaction are provided below.
Co-Immunoprecipitation (Co-IP) for PKM2-ALDH1A3 Interaction
This protocol is designed to verify the interaction between PKM2 and ALDH1A3 and to assess the inhibitory effect of this compound.
-
Cell Lysis:
-
Culture tumor cells (e.g., U87MG glioblastoma cells) to 80-90% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the indicated time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with an anti-PKM2 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Co-IP lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ALDH1A3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm the direct binding of this compound to its target protein (PKM2 or ALDH1A3) in a cellular context.
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or vehicle control.
-
After incubation, wash the cells to remove the compound from the medium.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them individually to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble protein fraction by Western blotting for the target protein (PKM2 or ALDH1A3). The binding of this compound is expected to stabilize the target protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in tumor cells following treatment with this compound, alone or in combination with other therapies.
-
Cell Treatment:
-
Seed tumor cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound, chemotherapeutic agent/radiation, or a combination of both. Include a vehicle-treated control group.
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
Staining and Flow Cytometry:
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Overview of PKM2 and ALDH1A3 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for Co-Immunoprecipitation to study PKM2-ALDH1A3 interaction.
Caption: Logical relationship of this compound in sensitizing tumor cells to apoptosis.
References
- 1. In vivo tumor growth inhibition by novel PKM2 cancer metabolism modulators. - ASCO [asco.org]
- 2. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 prevents apoptosis via modulating Bim stability and associates with poor outcome in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. M2 isoform of pyruvate kinase rewires glucose metabolism during radiation therapy to promote an antioxidant response and glioblastoma radioresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial PKM2 regulates oxidative stress-induced apoptosis by stabilizing Bcl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of PKM2 in the Regulation of Mitochondrial Function: Focus on Mitochondrial Metabolism, Oxidative Stress, Dynamic, and Apoptosis. PKM2 in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biologists identify brain tumor weakness | Whitehead Institute [wi.mit.edu]
Methodological & Application
Application Notes and Protocols for the Use of PKM2 Inhibitors in Cell Culture
For Research Use Only.
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is predominantly expressed in a low-activity dimeric form, which promotes the accumulation of glycolytic intermediates to support anabolic processes essential for rapid cell proliferation, a phenomenon known as the Warburg effect.[1][2] Inhibition of PKM2 is a promising therapeutic strategy to disrupt cancer cell metabolism and induce cell death.[1][3] These application notes provide a comprehensive guide for the use of PKM2 inhibitors in cell culture, with a focus on two well-characterized compounds: PKM2-IN-1 (also known as Compound 3k) and Shikonin.
Mechanism of Action
PKM2 inhibitors function by targeting the PKM2 enzyme, leading to a reduction in its catalytic activity. This disruption of glycolysis results in decreased production of ATP and essential biosynthetic precursors.[1] Consequently, cancer cells experience metabolic stress, leading to the induction of apoptosis and autophagy.[4][5] Notably, inhibition of PKM2 has been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[4][5]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of PKM2-IN-1 and Shikonin against the PKM2 enzyme and various cancer cell lines.
Table 1: Inhibitory Activity of PKM2-IN-1 (Compound 3k)
| Target | IC50 (µM) | Cell Line | IC50 (µM) |
| PKM2 | 2.95[6][7] | HCT116 | 0.18 - 0.41[6][8] |
| PKM1 | ~16.8 (calculated)[4] | HeLa | 0.29 - 0.38[6][8] |
| H1299 | 1.56[8] | ||
| SK-OV-3 | ~2.5 (estimated)[4] | ||
| BEAS-2B (normal) | 18.46[6] |
Table 2: Inhibitory Activity of Shikonin
| Target | IC50 (µM) | Cell Line | IC50 (µM) |
| PKM2 | Potent inhibitor[1] | A549 | ~4-8 (effective range) |
| PC9 | ~8 (effective range) | ||
| T24 (cisplatin-resistant) | ~0.4 (effective dose)[9] | ||
| MCF-7 | ~10 (effective dose)[6] | ||
| MDA-MB-231 | Not specified |
Signaling Pathways and Experimental Workflow
PKM2 Inhibition Signaling Pathway
Inhibition of PKM2 disrupts the normal glycolytic pathway, leading to a decrease in ATP production and an accumulation of upstream metabolites. This metabolic stress can activate the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling cascade.[4][10] The PI3K/Akt pathway, often hyperactive in cancer, is also negatively impacted by the metabolic consequences of PKM2 inhibition, further contributing to the suppression of mTOR activity.[5] Downregulation of the PI3K/Akt/mTOR pathway ultimately leads to the induction of autophagy and apoptosis, and a reduction in cell proliferation and survival.
Caption: Signaling cascade following PKM2 inhibition.
General Experimental Workflow
A typical workflow for evaluating a PKM2 inhibitor in cell culture involves determining its effect on cell viability, followed by mechanistic studies to assess its impact on metabolism and key signaling pathways.
Caption: Experimental workflow for PKM2 inhibitor analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a PKM2 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
PKM2 inhibitor stock solution (in DMSO)
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.[7]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the PKM2 inhibitor in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]
-
Add 20 µL of MTS reagent to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis
This protocol is for assessing the effect of a PKM2 inhibitor on the expression and phosphorylation of target proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (10-12%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKM2, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells with the PKM2 inhibitor at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 3: Lactate Production Assay
This protocol measures the amount of lactate secreted into the cell culture medium, a key indicator of glycolytic activity.
Materials:
-
Cell culture supernatant from treated and untreated cells
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with the PKM2 inhibitor at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant at 10,000 x g for 5-10 minutes to remove any cellular debris.[4][12]
-
Perform the lactate assay according to the manufacturer's instructions. This typically involves: a. Preparing a standard curve with the provided lactate standard. b. Adding the supernatant samples and standards to a 96-well plate. c. Adding the reaction mix containing lactate dehydrogenase and a probe. d. Incubating for 30-60 minutes at 37°C, protected from light.[4]
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the lactate concentration in the samples based on the standard curve.
Troubleshooting
-
Low inhibitor potency: Ensure the inhibitor is fully dissolved in DMSO and then diluted in culture medium. Check the purity and stability of the compound.
-
High background in assays: In cell viability assays, ensure proper background subtraction using wells with medium only. For western blotting, optimize blocking conditions and antibody concentrations.
-
Inconsistent results: Maintain consistent cell seeding densities, treatment times, and reagent preparation. Perform experiments in triplicate to ensure reproducibility.
Conclusion
The provided application notes and protocols offer a robust framework for researchers to investigate the effects of PKM2 inhibitors in a cell culture setting. By following these detailed methodologies, scientists can effectively characterize the mechanism of action of novel PKM2-targeting compounds and advance the development of new cancer therapeutics.
References
- 1. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols for the Treatment of Cancer Cell Lines with PKM2 Modulators
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "PKM2-IN-7" did not yield any specific information regarding its chemical structure, mechanism of action, or effects on cancer cell lines. This suggests that "this compound" may be a compound that is not yet publicly documented, an internal designation, or a potential misnomer. Therefore, these application notes and protocols are provided for well-characterized, representative PKM2 modulators: the activator TEPP-46 and the inhibitor Shikonin .
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis and a critical regulator of cancer cell metabolism. Unlike its isoform PKM1, which is constitutively active, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In many cancer cells, the dimeric form of PKM2 is predominant, leading to the "Warburg effect" — a metabolic shift towards aerobic glycolysis. This process provides cancer cells with a proliferative advantage by shunting glucose metabolites into biosynthetic pathways. Modulation of PKM2 activity, therefore, presents a promising therapeutic strategy for cancer. This document provides detailed protocols and data for the treatment of cancer cell lines with a PKM2 activator (TEPP-46) and a PKM2 inhibitor (Shikonin).
Data Presentation: In Vitro Efficacy of PKM2 Modulators
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the PKM2 inhibitor Shikonin and the activation concentration (AC50) and observed cytotoxic effects of the PKM2 activator TEPP-46 in various cancer cell lines.
Table 1: IC50 Values for the PKM2 Inhibitor Shikonin in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Adenocarcinoma | 48 | ~1-2[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | ~1-2[1] |
| PANC-1 | Pancreatic Cancer | 48 | ~1-2[1] |
| U2OS | Osteosarcoma | 48 | ~1-2[1] |
| MCF-7 | Breast Cancer | 24 | 10.3[2] |
| SK-BR-3 | Breast Cancer | 24 | 15.0[2] |
| MDA-MB-231 | Breast Cancer | 24 | 15.0[2] |
| DU-145 | Prostate Cancer | 24 | ~5.0[3] |
| PC-3 | Prostate Cancer | 24 | ~4.5[3] |
| SUIT2 | Pancreatic Carcinoma | 24 | 12.9[4] |
| SUIT2 | Pancreatic Carcinoma | 48 | 18.5[4] |
Table 2: Efficacy of the PKM2 Activator TEPP-46 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Conditions | Effect | AC50 (nM) | IC50 (µM) |
| A549 | Human Lung Cancer | 48 h incubation | Cytotoxicity | N/A | > 100[5] |
| C6 | Glioma | Not specified | Cytotoxicity | N/A | 81.8[5] |
| H1299 | Human Lung Cancer | Hypoxia | Impaired proliferation | 92 | Not reported |
| H1299 | Human Lung Cancer | Normoxia | No effect on proliferation | 92 | Not reported |
N/A: Not Applicable
Signaling Pathways and Experimental Workflows
PKM2 Signaling Pathway and Modulation
Caption: PKM2 signaling in cancer and points of modulation.
Experimental Workflow for In Vitro Drug Screening
Caption: Workflow for evaluating PKM2 modulators in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of PKM2 modulators on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PKM2 modulator (TEPP-46 or Shikonin)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PKM2 modulator in complete medium. The final concentration of DMSO should be kept below 0.5%.
-
Remove the old medium from the wells.
-
Add 100 µL of the medium containing various concentrations of the compound to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
PKM2 Activity Assay
This protocol measures the enzymatic activity of PKM2 in cell lysates.
Materials:
-
6-well plates
-
Cancer cell lines
-
PKM2 modulator
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
ADP
-
NADH
-
Lactate dehydrogenase (LDH)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the PKM2 modulator for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
In a 96-well plate, prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add a standardized amount of cell lysate to each well.
-
For activator studies (TEPP-46), the compound can be added directly to the reaction mixture. For inhibitor studies (Shikonin), cells are pre-treated.
-
-
Absorbance Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to PKM2 activity.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption.
-
Normalize the PKM2 activity to the total protein concentration of the lysate.
-
For activators, calculate the AC50 value from a dose-response curve of activity versus compound concentration. For inhibitors, determine the percent inhibition relative to a control.
-
Western Blot Analysis for PKM2 Expression and Phosphorylation
This protocol is for assessing the levels of total and phosphorylated PKM2.
Materials:
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (anti-PKM2, anti-phospho-PKM2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described in the PKM2 activity assay protocol.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The modulation of PKM2 activity is a viable strategy for targeting cancer metabolism. The provided protocols for the PKM2 activator TEPP-46 and the inhibitor Shikonin offer a framework for the in vitro evaluation of compounds targeting this critical enzyme. These methods can be adapted to screen new chemical entities and to further elucidate the role of PKM2 in cancer biology.
References
- 1. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-immunoprecipitation with PKM2-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that plays a crucial role in cancer metabolism and cell proliferation.[1][2] Unlike other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][3] The dimeric form of PKM2 has been shown to translocate to the nucleus and act as a protein kinase, interacting with various transcription factors to regulate gene expression, thereby promoting tumor growth.[1][4][5]
PKM2-IN-7 is a small molecule inhibitor of PKM2. While specific documentation on this compound is limited in the provided search results, it is understood that PKM2 inhibitors generally function by stabilizing the inactive dimeric form of the enzyme.[6] This modulation of PKM2's oligomeric state can significantly alter its protein-protein interaction landscape. Co-immunoprecipitation (Co-IP) is a powerful technique to study these interactions.[7] By treating cells with this compound, researchers can investigate how inhibiting PKM2 activity affects its binding to other proteins, providing insights into its non-glycolytic functions and the efficacy of therapeutic strategies targeting PKM2.
These application notes provide a detailed protocol for performing Co-IP experiments on cells treated with a PKM2 inhibitor, using this compound as a representative compound.
Data Presentation: Expected Quantitative Outcomes of this compound Treatment
The following tables present hypothetical quantitative data representing the expected outcomes of a Co-IP experiment coupled with mass spectrometry to identify proteins interacting with PKM2 in the presence and absence of this compound. The data is presented as fold changes in protein abundance in the PKM2 immunoprecipitate from treated cells compared to untreated cells.
Table 1: Proteins with Increased Interaction with PKM2 upon this compound Treatment
| Interacting Protein | Gene Name | Fold Change (Treated/Untreated) | Putative Function in Complex |
| HIF-1α | HIF1A | 3.5 | Transcriptional co-activation[1][8] |
| β-catenin | CTNNB1 | 2.8 | Transcriptional co-activation[1] |
| Oct-4 | POU5F1 | 2.5 | Regulation of self-renewal[1] |
| STAT3 | STAT3 | 2.1 | Signal transduction, gene regulation[1] |
| PIM2 | PIM2 | 1.9 | Protein kinase, regulation of glycolysis[5] |
Table 2: Proteins with Decreased Interaction with PKM2 upon this compound Treatment
| Interacting Protein | Gene Name | Fold Change (Treated/Untreated) | Putative Function in Complex |
| Enolase 1 | ENO1 | 0.4 | Glycolytic enzyme complex[9] |
| Phosphoglycerate Kinase 1 | PGK1 | 0.5 | Glycolytic enzyme complex[9] |
| A-Raf | ARAF | 0.6 | Downregulation of PKM2 activity[10] |
| PML | PML | 0.7 | Downregulation of PKM2 activity[10] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cancer cells known to express high levels of PKM2 (e.g., U87, U251, HeLa, A549) in 10 cm dishes at a density that will result in 80-90% confluency at the time of harvest.[2][5]
-
Cell Growth: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Treatment: Once cells reach the desired confluency, treat them with the desired concentration of this compound (or a vehicle control, e.g., DMSO) for a predetermined amount of time (e.g., 6-24 hours). The optimal concentration and time should be determined empirically.
Protocol 2: Cell Lysis
-
Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 1 ml of ice-cold IP lysis buffer to each dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
Protocol 3: Co-immunoprecipitation
-
Pre-clearing (Optional but Recommended): Add 20 µl of Protein A/G agarose beads to the cleared lysate and incubate for 1 hour at 4°C on a rotator. Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant. This step reduces non-specific binding.
-
Antibody Incubation: Add 2-5 µg of a PKM2-specific antibody (or a corresponding IgG control) to the pre-cleared lysate.[12] Incubate overnight at 4°C on a rotator.
-
Immune Complex Capture: Add 30 µl of pre-washed Protein A/G agarose beads to each tube and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three to five times with 1 ml of ice-cold IP lysis buffer. After the final wash, carefully remove all supernatant.
-
Elution: Elute the protein complexes from the beads by adding 40 µl of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads and collect the supernatant.
Protocol 4: Western Blot Analysis
-
SDS-PAGE: Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PKM2 and the putative interacting proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Workflow for Co-immunoprecipitation with this compound Treatment.
Caption: PKM2 Signaling and the Effect of this compound.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 4. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proviral Insertion in Murine Lymphomas 2 (PIM2) Oncogene Phosphorylates Pyruvate Kinase M2 (PKM2) and Promotes Glycolysis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 7. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 8. PKM2 dictates the poised chromatin state of PFKFB3 promoter to enhance breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKM2 - Wikipedia [en.wikipedia.org]
- 10. Human pyruvate kinase M2: A multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LncCCAT1 interaction protein PKM2 upregulates SREBP2 phosphorylation to promote osteosarcoma tumorigenesis by enhancing the Warburg effect and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-immunoprecipitation (co-IP) assay [bio-protocol.org]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) Targeting PKM2 with PKM2-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a drug candidate with its target protein within a cellular environment.[1][2] The principle of CETSA is based on the ligand-induced stabilization of a protein, where the binding of a small molecule, such as PKM2-IN-7, can increase the thermal stability of its target protein, Pyruvate Kinase M2 (PKM2).[1] This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[3] A shift in the melting curve of the target protein in the presence of the compound indicates a direct interaction.[1]
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway and is known to be upregulated in many cancer cells, playing a crucial role in tumor metabolism and growth.[4] It can exist in a highly active tetrameric form and a less active dimeric form.[4] The dimeric form is prevalent in cancer cells and contributes to the Warburg effect by diverting glucose metabolites towards biosynthetic pathways.[4] PKM2 is also involved in the regulation of gene expression through its protein kinase activity.[5] Therefore, small molecule inhibitors targeting PKM2, such as the hypothetical this compound, are of significant interest in cancer drug discovery. These inhibitors can modulate the activity of PKM2, thereby affecting cancer cell metabolism and proliferation.[4]
These application notes provide a detailed protocol for utilizing CETSA to validate the target engagement of this compound with PKM2 in a cellular context.
PKM2 Signaling Pathway
Pyruvate Kinase M2 (PKM2) is a critical regulator of cancer cell metabolism and is involved in several signaling pathways. It catalyzes the final rate-limiting step of glycolysis. The dimeric form of PKM2, prevalent in tumor cells, has low pyruvate kinase activity, leading to the accumulation of glycolytic intermediates that are funneled into biosynthetic pathways, such as the pentose phosphate pathway, to support cell proliferation. PKM2 expression is regulated by various signaling pathways, including PI3K/AKT/mTOR/HIF-1α and EGFR/NF-κB. Additionally, dimeric PKM2 can translocate to the nucleus and act as a protein kinase, phosphorylating other proteins and influencing gene transcription. It has been shown to interact with and phosphorylate histone H3, thereby playing a role in the regulation of gene expression and tumor cell proliferation.[5]
Caption: PKM2 signaling pathway and its role in cancer metabolism.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell line expressing endogenous PKM2 (e.g., HCT116, A549).
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
DMSO: Vehicle control.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: PBS containing 0.4% NP-40, 1x Protease Inhibitor Cocktail.
-
Primary Antibody: Rabbit anti-PKM2 antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.
-
SDS-PAGE Gels: 4-12% Bis-Tris gels.
-
Transfer Buffer: For Western blotting.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween-20.
-
ECL Western Blotting Substrate.
-
Equipment: Cell culture incubator, thermocycler, centrifuges, Western blotting apparatus, gel imaging system.
Part 1: Melt Curve Analysis for Target Engagement
This experiment determines the melting temperature (Tagg) of PKM2 in the presence and absence of this compound.
1. Cell Culture and Treatment: a. Seed cells in a 10 cm dish and grow to 80-90% confluency. b. Treat cells with a saturating concentration of this compound (e.g., 20 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours at 37°C.
2. Cell Harvesting and Preparation: a. Harvest cells by scraping and transfer to a conical tube. b. Centrifuge at 300 x g for 5 minutes at 4°C. c. Wash the cell pellet twice with cold PBS. d. Resuspend the cell pellet in PBS to a final concentration of 1-2 x 107 cells/mL.
3. Heat Treatment: a. Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. b. Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 64°C with 2°C increments). A no-heat control (37°C) should be included. c. After heating, cool the samples to 4°C for 3 minutes.
4. Cell Lysis: a. Add 50 µL of 2x Lysis Buffer to each PCR tube. b. Vortex briefly and incubate on ice for 20 minutes with intermittent vortexing. c. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
5. Western Blot Analysis: a. Carefully collect the supernatant (soluble protein fraction). b. Determine the protein concentration of each sample. c. Normalize the protein concentration for all samples. d. Prepare samples for SDS-PAGE and load equal amounts of protein per lane. e. Perform SDS-PAGE, transfer to a PVDF membrane, and block the membrane. f. Incubate with primary antibodies against PKM2 and a loading control. g. Incubate with the appropriate HRP-conjugated secondary antibody. h. Develop the blot using an ECL substrate and capture the image.
6. Data Analysis: a. Quantify the band intensities for PKM2 and the loading control. b. Normalize the PKM2 band intensity to the loading control for each sample. c. Plot the normalized PKM2 intensity against the temperature for both DMSO and this compound treated samples to generate the melt curves. d. Determine the Tagg for each condition (the temperature at which 50% of the protein is denatured). A shift in Tagg indicates target engagement.
Part 2: Isothermal Dose-Response Analysis
This experiment determines the potency of this compound in stabilizing PKM2 at a fixed temperature.
1. Cell Culture and Treatment: a. Prepare cell suspensions as described in Part 1, steps 2a-d. b. Treat cell aliquots with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) and a DMSO control for 1-2 hours at 37°C.
2. Heat Treatment: a. Heat all samples at a single, fixed temperature for 3 minutes. This temperature should be chosen from the melt curve analysis, typically in the transition region of the DMSO-treated curve (e.g., 54°C). b. Include a no-heat control (37°C) for the DMSO-treated sample.
3. Cell Lysis and Western Blot Analysis: a. Proceed with cell lysis and Western blotting as described in Part 1, steps 4 and 5.
4. Data Analysis: a. Quantify and normalize the PKM2 band intensities as in Part 1, step 6a-b. b. Plot the normalized PKM2 intensity against the logarithm of the this compound concentration. c. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
CETSA Experimental Workflow
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Situ Detection of PKM2-ALDH1A3 Interaction and its Inhibition using Proximity Ligation Assay
Introduction
Pyruvate Kinase M2 (PKM2) and Aldehyde Dehydrogenase 1A3 (ALDH1A3) are key enzymes involved in cancer cell metabolism, proliferation, and therapeutic resistance. PKM2 is a critical regulator of glycolysis, while ALDH1A3 is involved in retinoic acid signaling and is a prominent cancer stem cell marker.[1][2][3][4] Emerging evidence suggests a functional link between these two proteins in promoting tumorigenesis.[1][5] Understanding their potential physical interaction within the cellular environment is crucial for developing novel therapeutic strategies.
The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay that enables the in situ detection, visualization, and quantification of protein-protein interactions with single-molecule resolution.[6][7][8] The technique relies on two primary antibodies recognizing the two proteins of interest. If these proteins are in close proximity (<40 nm), a series of oligonucleotide-probed secondary antibodies, ligation, and rolling-circle amplification steps generate a localized fluorescent signal.[6][8][9] This application note provides a detailed protocol for utilizing PLA to study the interaction between PKM2 and ALDH1A3 and to assess the efficacy of potential inhibitors disrupting this complex.
Principle of the Assay
The assay detects the close proximity of PKM2 and ALDH1A3. Primary antibodies, raised in different species, bind to PKM2 and ALDH1A3 respectively. Secondary antibodies, each linked to a unique DNA oligonucleotide (a "PLA probe"), then bind to the primary antibodies.[6] If the proteins are interacting, the oligonucleotides are brought close enough to be joined by a ligase, forming a circular DNA template. A DNA polymerase then amplifies this template via rolling-circle amplification, creating a concatameric product. Fluorescently labeled oligonucleotides subsequently hybridize to this amplified DNA, generating a bright, punctate signal that can be visualized and quantified using fluorescence microscopy.[6][8] A decrease in the number of signals per cell after treatment with a compound indicates inhibition of the protein-protein interaction.[10]
Visualizations
Signaling Pathway Context
Caption: Hypothesized interaction of PKM2 and ALDH1A3 in cancer signaling pathways.
Proximity Ligation Assay Workflow
Caption: Step-by-step experimental workflow for the Proximity Ligation Assay.
Logic of Inhibition Assay
Caption: Logical flow demonstrating how an inhibitor affects the PLA signal.
Experimental Protocol
This protocol is adapted from standard Duolink® PLA Fluorescence protocols and should be optimized for your specific cell line and antibodies.[11]
Materials Required
-
Cells: Cancer cell line known to express both PKM2 and ALDH1A3 (e.g., PANC-1, U251).[1][5]
-
Primary Antibodies:
-
Rabbit anti-PKM2 antibody
-
Mouse anti-ALDH1A3 antibody
-
Note: Ensure antibodies are validated for immunofluorescence and originate from different host species.
-
-
PLA Kit: Duolink® In Situ Red Starter Kit Mouse/Rabbit (or other fluorescent color). This kit includes:
-
PLA Probe Anti-Rabbit PLUS
-
PLA Probe Anti-Mouse MINUS
-
Detection Reagent Red (containing fluorescently labeled oligonucleotides)
-
Ligation-Ligase solution
-
Amplification-Polymerase solution
-
Blocking Solution
-
Antibody Diluent
-
Wash Buffers A and B
-
-
Inhibitor Compound: Test compound (e.g., Shikonin for PKM2) and appropriate vehicle control (e.g., DMSO).[12]
-
General Reagents: 8-well chamber slides or coverslips, PBS, 4% Paraformaldehyde (PFA), 0.1% Triton™ X-100, DAPI nuclear stain, mounting medium.
-
Equipment: Humidity chamber, 37°C incubator, fluorescence microscope with appropriate filters.
Procedure
All incubations should be performed in a humidity chamber to prevent evaporation. All wash steps should be performed with gentle agitation.
-
Cell Seeding and Treatment: a. Seed cells onto chamber slides or coverslips at a density that will result in 60-70% confluency. b. Allow cells to adhere overnight in a 37°C incubator. c. Treat cells with the desired concentrations of the inhibitor compound or vehicle control for the predetermined time.
-
Fixation and Permeabilization: a. Aspirate media and wash twice with PBS. b. Fix cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash twice with PBS. d. Permeabilize cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature. e. Wash twice with PBS.
-
Blocking: a. Add 1 drop of Duolink® Blocking Solution to each sample, ensuring full coverage. b. Incubate in a humidity chamber for 60 minutes at 37°C.
-
Primary Antibody Incubation: a. Dilute the primary antibody cocktail (Rabbit anti-PKM2 + Mouse anti-ALDH1A3) in Duolink® Antibody Diluent to their optimal pre-determined concentrations. b. Tap off the blocking solution from the slides. c. Add the primary antibody solution to each sample. d. Incubate overnight at 4°C in a humidity chamber.
-
PLA Probe Incubation: a. Tap off the primary antibody solution. b. Wash the slides 2x for 5 minutes in 1x Wash Buffer A. c. Dilute the PLA probes (Anti-Rabbit PLUS and Anti-Mouse MINUS) 1:5 in Antibody Diluent. d. Add the PLA probe solution to each sample. e. Incubate in a humidity chamber for 1 hour at 37°C.
-
Ligation: a. Tap off the PLA probe solution. b. Wash the slides 2x for 5 minutes in 1x Wash Buffer A. c. Prepare the Ligation solution by diluting the Ligation Stock 1:5 in high-purity water and adding Ligase at a 1:40 dilution. d. Add the Ligation solution to each sample. e. Incubate in a humidity chamber for 30 minutes at 37°C.
-
Amplification: a. Tap off the Ligation solution. b. Wash the slides 2x for 5 minutes in 1x Wash Buffer A. c. Prepare the Amplification solution by diluting the Amplification Stock 1:5 in high-purity water and adding Polymerase at a 1:80 dilution immediately before use. d. Add the Amplification solution to each sample. Protect from light. e. Incubate in a humidity chamber for 100 minutes at 37°C.
-
Final Washes and Mounting: a. Tap off the Amplification solution. b. Wash slides 2x for 10 minutes in 1x Wash Buffer B. c. Wash for 1 minute in 0.01x Wash Buffer B.[8] d. Mount coverslips onto microscope slides using a minimal amount of Duolink® In Situ Mounting Medium with DAPI.
Controls
To ensure the specificity of the PLA signal, the following controls are essential:[13]
-
Single Antibody Control: Omit one of the primary antibodies (e.g., only anti-PKM2 or only anti-ALDH1A3) to control for non-specific probe ligation.
-
No Primary Antibody Control: Omit both primary antibodies to assess background from the PLA probes and detection reagents.
-
Biological Control: Use a cell line known not to express one of the target proteins, if available.
Data Presentation and Analysis
Image Acquisition and Quantification
Images should be captured using a fluorescence or confocal microscope. For each experimental condition, capture multiple random fields of view. The DAPI channel is used to identify and count the number of nuclei, while the PLA channel is used to visualize the interaction signals (red dots).[8]
Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used for automated quantification.[9] The primary readout is the average number of PLA signals (dots) per cell.[8]
Example Quantitative Data
The following table represents hypothetical data for an experiment testing a potential inhibitor of the PKM2-ALDH1A3 interaction.
| Treatment Group | Concentration (µM) | Average PLA Signals per Cell (± SEM) | % Inhibition | p-value (vs. Vehicle) |
| Vehicle Control (0.1% DMSO) | 0 | 45.2 ± 3.1 | 0% | - |
| Inhibitor X | 1 | 33.9 ± 2.8 | 25% | 0.041 |
| Inhibitor X | 5 | 18.1 ± 2.2 | 60% | <0.001 |
| Inhibitor X | 10 | 9.5 ± 1.5 | 79% | <0.001 |
| Single Ab Control (α-PKM2) | - | 2.1 ± 0.5 | - | <0.001 |
| Single Ab Control (α-ALDH1A3) | - | 1.8 ± 0.4 | - | <0.001 |
| No Primary Ab Control | - | 0.5 ± 0.2 | - | <0.001 |
Note: Data are for illustrative purposes only. SEM = Standard Error of the Mean. Statistical significance is determined by an appropriate test (e.g., Student's t-test or ANOVA).
References
- 1. ALDH1A3 Accelerates Pancreatic Cancer Metastasis by Promoting Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 3. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How Proximity Ligation Assays (PLA) Work [sigmaaldrich.com]
- 7. Quantification of protein expression by proximity ligation assay in the nonhuman primate in response to estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative in situ proximity ligation assays examining protein interactions and phosphorylation during smooth muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKM2-IN-7 in Xenograft Models
For research use only. Not for use in diagnostic procedures.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate to pyruvate.[1] In cancer cells, PKM2 is often overexpressed and exists in a less active dimeric form, which contributes to the Warburg effect by shunting glucose metabolites into biosynthetic pathways that support rapid cell proliferation.[2][3] Inhibition of PKM2 is a promising therapeutic strategy to disrupt cancer cell metabolism and induce cell death.
PKM2-IN-7 is an inhibitor of PKM2 that has been investigated for its potential anti-tumor activities. These application notes provide detailed protocols and dosage information for the use of a representative PKM2 inhibitor in xenograft models based on published studies.
Note: The following protocols and dosage information are based on studies conducted with the PKM2 inhibitor Compound 3K (also known as PKM2-IN-1). While this compound is identified as "compound 34" by some vendors, in the absence of specific in vivo data for this compound, the data for Compound 3K is provided as a representative example for a PKM2 inhibitor. Researchers should perform their own dose-response studies to determine the optimal concentration for their specific model.
Quantitative Data Summary
The following table summarizes the in vivo dosage and administration of a representative PKM2 inhibitor, Compound 3K (PKM2-IN-1), in xenograft models.
| Compound Name | Cancer Cell Line | Xenograft Model | Dosage | Administration Route | Reference |
| Compound 3K (PKM2-IN-1) | SKOV-3 (Ovarian Cancer) | Mouse | 5 mg/kg | Not specified | [4] |
| PKM2-IN-1 | A549 (Lung Cancer) | Nude Mouse | Not specified | Not specified | [5][6] |
Signaling Pathway
The following diagram illustrates the central role of PKM2 in cancer cell metabolism and the impact of its inhibition.
Caption: PKM2 Signaling Pathway in Cancer.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a xenograft model.
Caption: Xenograft Model Experimental Workflow.
Experimental Protocols
Cell Culture
-
Cell Lines: Human ovarian adenocarcinoma cell line SKOV-3 or human lung carcinoma cell line A549.
-
Culture Medium: McCoy's 5A Medium (for SKOV-3) or F-12K Medium (for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Animal Husbandry
-
Animal Strain: Athymic nude mice (nu/nu), 4-6 weeks old.
-
Housing: House animals in sterile conditions in individually ventilated cages with a 12-hour light/dark cycle.
-
Diet: Provide autoclaved food and water ad libitum.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
Tumor Xenograft Implantation
-
Cell Preparation: Harvest cultured cancer cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[7]
Treatment Protocol
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to treatment and control groups.[7]
-
Drug Preparation: Prepare this compound (or a representative inhibitor like Compound 3K) in a suitable vehicle (e.g., DMSO and corn oil). The vehicle composition should be optimized for solubility and animal tolerance.
-
Administration:
-
Treatment Group: Administer the PKM2 inhibitor at the desired dosage (e.g., 5 mg/kg for Compound 3K).[4] The route of administration (e.g., intraperitoneal, oral gavage) should be determined based on the compound's properties and the experimental design.
-
Control Group: Administer an equal volume of the vehicle solution.
-
-
Treatment Schedule: Administer treatment daily or as determined by preliminary studies for the desired duration of the experiment.
-
Monitoring: Continue to monitor tumor volume and mouse body weight throughout the treatment period.
Endpoint Analysis
-
Euthanasia: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice according to institutional guidelines.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight.
-
Histological Analysis: Fix a portion of the tumor tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Protein and RNA Analysis: Snap-freeze a portion of the tumor tissue in liquid nitrogen for subsequent protein (Western blot) or RNA (RT-qPCR) analysis to assess the expression of PKM2 and downstream signaling molecules.
Safety Precautions
-
Handle all chemical reagents, including this compound, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All animal procedures should be performed in accordance with the guidelines and regulations of the Institutional Animal Care and Use Committee (IACUC).
-
Dispose of all biohazardous and chemical waste according to institutional protocols.
References
- 1. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC [frontiersin.org]
- 7. SK-OV-3 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes: Investigating the Crosstalk Between Glycolysis and ALDH Activity via PKM2 Inhibition
Introduction
Aldehyde dehydrogenase 1A3 (ALDH1A3), a key member of the ALDH superfamily, is increasingly recognized as a marker for cancer stem cells (CSCs) and is associated with tumor progression and therapy resistance.[1][2] ALDH enzymes are responsible for oxidizing aldehydes to carboxylic acids, a crucial detoxification process.[3] High ALDH activity, particularly ALDH1A3, is linked to the maintenance of stem cell properties and resistance to cytotoxic drugs.[3][4] Pyruvate Kinase M2 (PKM2) is a critical enzyme in glycolysis, catalyzing the final rate-limiting step.[5][6] In cancer cells, PKM2 is predominantly expressed and plays a central role in the Warburg effect, or aerobic glycolysis, which supports rapid cell proliferation.[6][7] Recent studies have unveiled a signaling nexus between ALDH1A3 and PKM2, suggesting that ALDH1A3 can regulate glycolysis and, conversely, that targeting glycolytic pathways may impact ALDH activity.[1][8][9]
Principle of the Application
This protocol describes a method to assess the activity of ALDH1A3 in cancer cell lines following treatment with PKM2-IN-7, an inhibitor of PKM2. By inhibiting PKM2, the metabolic state of the cell is altered, potentially impacting signaling pathways that regulate ALDH1A3 expression and activity. The ALDH1A3 activity is measured using a flow cytometry-based assay, commonly the ALDEFLUOR™ assay.[10][11] This assay utilizes a fluorescent, non-toxic substrate for ALDH, BODIPY™-aminoacetaldehyde (BAAA), which freely diffuses into intact cells.[3][11] Inside the cell, ALDH converts BAAA into BODIPY™-aminoacetate (BAA), a negatively charged product that is retained within cells that have intact membranes, leading to bright fluorescence.[3][10] The fluorescence intensity is proportional to the ALDH activity.[11] A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used to establish a baseline for background fluorescence and define the ALDH-positive population.[3][11]
Investigating the ALDH1A3-PKM2 Axis
Several studies point to a functional link between ALDH1A3 and metabolic pathways regulated by PKM2.
-
ALDH1A3 and Glycolysis: ALDH1A3 has been shown to promote pancreatic cancer progression by increasing cellular glycolysis.[1] Mechanistically, ALDH1A3 can activate the PI3K/AKT/mTOR signaling pathway, which in turn upregulates key glycolytic enzymes like Hexokinase 2 (HK2) and PKM2.[8][9]
-
PKM2's Role: PKM2 exists in a highly active tetrameric form and a less active dimeric form.[12][13] The dimeric form, prevalent in cancer cells, slows down glycolysis, allowing for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways essential for cell proliferation.[6][12] PKM2 inhibitors can force the enzyme into its less active state, thereby disrupting this metabolic advantage.[13][14]
-
Hypothesis for this Protocol: By inhibiting PKM2 with this compound, we hypothesize a disruption in the glycolytic flux and downstream signaling, which may lead to a compensatory change or direct impact on ALDH1A3 activity. This experiment aims to quantify this change.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cancer cell line known to express both ALDH1A3 and PKM2 (e.g., MDA-MB-231 breast cancer cells, PANC-1 pancreatic cancer cells).
-
Cell Culture: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations for treatment.
-
Treatment:
-
Seed the cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Allow cells to adhere overnight.
-
Replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) or a vehicle control (DMSO).
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the inhibitor to exert its effect.
-
Part 2: ALDH1A3 Activity Assay (ALDEFLUOR™ Protocol)
This protocol is adapted from the manufacturer's instructions (STEMCELL Technologies) and published studies.[15][16]
Materials:
-
ALDEFLUOR™ Kit (e.g., STEMCELL Technologies, Cat. No. 01700) containing:
-
ALDEFLUOR™ Reagent (BAAA)
-
DEAB Reagent (N,N-diethylaminobenzaldehyde)
-
ALDEFLUOR™ Assay Buffer
-
-
Treated and untreated cells from Part 1
-
Propidium Iodide (PI) or other viability dye for dead cell exclusion
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, detach the cells from the culture plates using a gentle dissociation reagent (e.g., TrypLE™ Express).
-
Cell Counting and Resuspension: Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Preparation of "Test" and "Control" Tubes:
-
For each experimental condition (each concentration of this compound and control), label two tubes: "Test" and "Control".
-
Aliquot 1 mL of the cell suspension (1 x 10⁶ cells) into each tube.
-
-
DEAB Control: To the "Control" tube, add 5 µL of the DEAB reagent. This serves as the negative control to define the ALDH-negative population.[3]
-
ALDEFLUOR™ Reagent Addition: Immediately add 5 µL of the activated ALDEFLUOR™ reagent to the "Test" tube.[3]
-
Incubation: Mix the contents of both tubes gently and incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined for the specific cell line.[17]
-
Cell Staining and Analysis:
-
Following incubation, centrifuge the cells at 250 x g for 5 minutes.[17]
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of fresh ALDEFLUOR™ Assay Buffer.[17]
-
Place the tubes on ice and protect them from light until analysis.
-
Just before analysis, add a viability dye like PI to distinguish live from dead cells.
-
Analyze the samples on a flow cytometer. The BAA fluorescence is typically detected in the green fluorescence channel (e.g., FITC).[10]
-
-
Data Analysis:
-
Use the "Control" (DEAB-treated) sample to set the gate for the ALDH-positive (ALDHbr) population.
-
For each "Test" sample, quantify the percentage of ALDHbr cells within the live cell population.
-
Compare the percentage of ALDHbr cells in the this compound-treated samples to the vehicle-treated control.
-
Data Presentation
The quantitative results from the ALDH1A3 activity assay can be summarized in the following tables.
Table 1: Effect of this compound on ALDH Activity at 48 hours
| Treatment Group | Concentration (µM) | Mean % of ALDHbr Cells | Standard Deviation | P-value (vs. Control) |
| Vehicle Control | 0 | 15.2 | ± 1.8 | - |
| This compound | 1 | 14.5 | ± 1.5 | > 0.05 |
| This compound | 5 | 11.8 | ± 1.2 | < 0.05 |
| This compound | 10 | 8.5 | ± 0.9 | < 0.01 |
| This compound | 25 | 5.1 | ± 0.6 | < 0.001 |
Table 2: Time-Course of ALDH Activity Inhibition by 10 µM this compound
| Treatment Time | Mean % of ALDHbr Cells (Vehicle) | Mean % of ALDHbr Cells (this compound) | Fold Change |
| 24 hours | 15.5 | 12.1 | 0.78 |
| 48 hours | 15.2 | 8.5 | 0.56 |
| 72 hours | 14.9 | 6.3 | 0.42 |
Mandatory Visualizations
Caption: Experimental workflow for ALDH1A3 activity assay post-PKM2-IN-7 treatment.
Caption: Hypothesized signaling pathway linking PKM2 inhibition to ALDH1A3 activity.
References
- 1. mdpi.com [mdpi.com]
- 2. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation | Springer Nature Experiments [experiments.springernature.com]
- 3. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 7. PKM2 Antibody (#3198) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. ALDH1A3 Accelerates Pancreatic Cancer Metastasis by Promoting Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. abscience.com.tw [abscience.com.tw]
- 12. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 13. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 14. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. biorxiv.org [biorxiv.org]
- 17. protocols.io [protocols.io]
Application of PKM2-IN-7 in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In proliferating cells, particularly cancer cells, PKM2 is predominantly expressed and can switch between a highly active tetrameric form and a less active dimeric form.[2][3] The dimeric state slows down the final step of glycolysis, leading to an accumulation of glycolytic intermediates that are diverted into anabolic pathways, such as the pentose phosphate pathway, to support cell growth and proliferation—a phenomenon known as the Warburg effect.[2][4] PKM2-IN-7 is a small molecule activator of PKM2, designed to stabilize the active tetrameric form of the enzyme.[5] By promoting the tetrameric state, this compound enhances the catalytic activity of PKM2, thereby reversing the Warburg effect and shifting cellular metabolism from anabolic glycolysis towards oxidative phosphorylation.[6][7] This makes this compound a valuable tool for studying the metabolic vulnerabilities of cancer cells and for the development of novel therapeutic strategies.[8]
These application notes provide detailed protocols for utilizing this compound in various metabolic studies, including in vitro enzyme kinetics, cell-based metabolic assays, and analysis of downstream cellular effects.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| Target | Pyruvate Kinase M2 (PKM2) | The enzyme that this compound activates. |
| Molecular Formula | C₁₆H₁₉F₃O₄ | The chemical formula of this compound. |
| Molecular Weight | 332.31 g/mol | The mass of one mole of this compound. |
| AC₅₀ | 0.144 µM | The concentration of this compound required to achieve 50% of the maximum enzyme activation.[5] |
Table 2: Cellular Effects of PKM2 Activation by this compound
| Assay | Expected Outcome with this compound Treatment | Key Metabolic Pathway Affected | Reference for Method |
| PKM2 Activity Assay (Cell-based) | Increased pyruvate kinase activity in cell lysates. | Glycolysis | [9] |
| Lactate Production Assay | Decreased lactate secretion into the culture medium. | Aerobic Glycolysis (Warburg Effect) | [10][11] |
| Glucose Consumption Assay | Increased glucose uptake from the culture medium. | Glycolysis | [10][12] |
| Extracellular Acidification Rate (ECAR) | Initial increase followed by a potential long-term decrease. | Glycolysis | [7][10][13] |
| Oxygen Consumption Rate (OCR) | Increased basal and maximal mitochondrial respiration. | Oxidative Phosphorylation | [7][10][14] |
| Cell Proliferation Assay | Inhibition of proliferation, especially in nutrient-limited conditions. | Overall cell metabolism and growth | [10][15] |
| Serine Auxotrophy Assay | Increased dependence on exogenous serine for survival. | Serine Biosynthesis Pathway | [9][16] |
| Western Blot for PKM2 Oligomeric State | Increased ratio of tetrameric to dimeric/monomeric PKM2. | PKM2 Regulation | [17] |
Signaling Pathways and Experimental Workflows
Caption: this compound promotes the active tetrameric state of PKM2, enhancing glycolysis and oxidative phosphorylation while reducing the flow of glycolytic intermediates to anabolic pathways.
Experimental Protocols
In Vitro PKM2 Kinase Activity Assay
This protocol is adapted from commercially available kinase assay kits to measure the direct effect of this compound on recombinant human PKM2.[6][18]
Materials:
-
Recombinant Human PKM2
-
PKM2 Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Phosphoenolpyruvate (PEP)
-
ADP
-
This compound
-
Kinase-Glo® Max Reagent
-
White 96-well plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in PKM2 Assay Buffer.
-
In a 96-well plate, add recombinant PKM2 to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 20 minutes at room temperature to allow for compound binding.
-
Prepare a master mix containing PEP and ADP in the assay buffer.
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add Kinase-Glo® Max reagent to each well to stop the reaction and measure the amount of ATP produced.
-
Read the luminescence on a plate reader.
-
Calculate the AC₅₀ value by plotting the luminescence signal against the log of the this compound concentration.
References
- 1. PYRUVATE KINASE M2: A SIMPLE MOLECULE WITH COMPLEX FUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. astx.com [astx.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mTOR Pathway Regulates PKM2 to Affect Glycolysis in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
PKM2-IN-7 solubility and stability issues
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of PKM2-IN-7, a small molecule inhibitor of Pyruvate Kinase M2. Due to the limited availability of specific data for this compound, this guide incorporates best practices and general knowledge from similar small molecule inhibitors to address potential challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I prepare a stock solution of this compound?
A: If you have a lyophilized powder of this compound, it is recommended to first centrifuge the vial to ensure all the powder is at the bottom.[8] For quantities of 10 mg or less, you can add the calculated volume of DMSO directly to the vial to create a stock solution, typically at a concentration of 10 mM.[1][8] For larger quantities, it is best to weigh out the desired amount. If you encounter difficulty in dissolving the compound, gentle warming (not exceeding 50°C) or sonication can be employed.[5][7]
Q3: What are the recommended storage conditions for this compound stock solutions?
A: For long-term stability, it is best to store the DMSO stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6][8] This practice helps to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[1][8] If the compound is shipped at room temperature, it is considered stable for the duration of transit; upon receipt, it should be stored at the recommended long-term storage temperature.[4][8]
Q4: My this compound solution appears to have precipitated after dilution in aqueous buffer. What should I do?
A: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic small molecules.[4][7] To mitigate this, it is recommended to make serial dilutions of the DMSO stock in DMSO first, and then add the final diluted sample to your aqueous buffer or cell culture medium.[4] The final concentration of the organic solvent should be kept to a minimum. Slow, dropwise addition of the DMSO stock into the aqueous solution while vortexing can also help prevent precipitation.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
If you are experiencing difficulty in dissolving this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent | Test solubility in alternative organic solvents such as ethanol, DMF, or a co-solvent system (e.g., DMSO/PEG300).[5] | While DMSO is a common solvent, the specific chemical properties of this compound may necessitate a different solvent for optimal solubility. |
| Low-Quality or Old Solvent | Use a fresh, high-purity (anhydrous) grade of DMSO.[2][4] | DMSO is hygroscopic and absorbed moisture can reduce its solvating power for certain compounds. |
| Insufficient Dissolution Time/Energy | Increase sonication time or gently warm the solution (not exceeding 50°C).[5][7] | These methods can help overcome the activation energy required for dissolution. |
| Compound Degradation | Visually inspect the compound for any changes in color or texture. If possible, verify the compound's integrity using analytical methods like mass spectrometry or HPLC. | Degradation can alter the chemical structure and reduce solubility. |
Issue 2: Instability of this compound in Solution
If you suspect that this compound is degrading in your experimental setup, the following table provides guidance:
| Potential Cause | Troubleshooting Step | Rationale |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of the stock solution.[1][8] | This minimizes the exposure of the compound to temperature fluctuations that can cause degradation. |
| Instability in Aqueous Solution | Prepare fresh dilutions in aqueous media for each experiment and use them immediately.[6] | Many small molecules have limited stability in aqueous buffers. |
| Light Sensitivity | Store stock solutions and handle experimental setups in the dark or in amber vials. | Although not specified for this compound, some small molecules are light-sensitive. |
| pH Instability | Check the pH of your experimental buffer. If possible, test the stability of the compound at different pH values. | The stability of a compound can be pH-dependent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[4] Centrifuge the vial briefly to collect all the powder at the bottom.[8]
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes or gently warm to 37°C.[5][7]
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use, light-protected aliquots. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][6][8]
Protocol 2: General Cell-Based Assay with this compound
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Dilution: Thaw a single-use aliquot of the this compound DMSO stock solution. Prepare serial dilutions in DMSO. From these DMSO dilutions, prepare the final working concentrations in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).[6]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions.
-
Assay: Perform the desired downstream analysis (e.g., cell viability assay, western blot, metabolic flux analysis).
Visualizations
Caption: A diagram illustrating the central role of PKM2 in glycolysis and its regulation.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. raybiotech.com [raybiotech.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. captivatebio.com [captivatebio.com]
Optimizing PKM2-IN-7 Concentration for Cell Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PKM2-IN-7 in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, which is responsible for the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In many cancer cells, PKM2 is overexpressed and exists in a less active dimeric form, which promotes the anabolic metabolism necessary for rapid cell proliferation, a phenomenon known as the Warburg effect.[2][3] PKM2 inhibitors, like this compound, are designed to modulate the activity of this enzyme. Depending on the specific inhibitor, it may stabilize the inactive dimeric form or promote the active tetrameric form, ultimately disrupting the metabolic advantages of cancer cells.[4] This can lead to decreased cancer cell growth, induction of apoptosis, and autophagy.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on published data for various PKM2 inhibitors, a common starting point for in vitro cell-based assays is in the low micromolar (µM) range. For initial experiments, a dose-response curve is recommended, starting from a low concentration (e.g., 0.1 µM) and extending to a higher concentration (e.g., 50 µM or 100 µM) to determine the IC50 value for your specific cell line and assay.
Q3: How can I determine the optimal incubation time for this compound treatment?
A3: The optimal incubation time will vary depending on the assay. For signaling pathway studies (e.g., Western blotting for downstream targets), shorter incubation times (e.g., 6, 12, 24 hours) are typically used. For cell viability or proliferation assays (e.g., MTT, CCK8), longer incubation times (e.g., 24, 48, 72 hours) are common to observe a significant effect on cell growth.[5] A time-course experiment is recommended to determine the ideal duration for your specific experimental goals.
Q4: Is this compound expected to be cytotoxic to all cell types?
A4: PKM2 inhibitors are expected to have a more pronounced effect on cells that are highly reliant on aerobic glycolysis for their energy and biosynthetic needs, such as many cancer cell lines.[3] Normal, non-proliferating cells, which primarily rely on oxidative phosphorylation, may be less sensitive. However, some level of cytotoxicity can be expected in any cell type at high concentrations. It is crucial to determine the cytotoxic concentration range in your specific cell model.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on cell viability or proliferation. | Suboptimal Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM). |
| Insufficient Incubation Time: The treatment duration may be too short to induce a measurable effect. | Conduct a time-course experiment (e.g., 24, 48, 72 hours). | |
| Cell Line Insensitivity: The cell line may not be dependent on the PKM2 pathway for survival. | Confirm PKM2 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to PKM2 inhibition. | |
| Compound Inactivity: The this compound compound may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions. Test a fresh batch of the inhibitor. | |
| High levels of cell death observed even at low concentrations. | High Sensitivity of the Cell Line: The cell line may be particularly sensitive to PKM2 inhibition. | Use a lower concentration range in your dose-response experiments. |
| Off-Target Effects: At higher concentrations, the inhibitor may have off-target effects. | Try to use the lowest effective concentration that gives a specific phenotype. | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Ensure the final solvent concentration in your culture medium is low and consistent across all treatments, including a vehicle-only control. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can affect results. | Maintain consistent cell culture practices. Use cells within a defined passage number range. |
| Inaccurate Compound Dilution: Errors in preparing stock solutions or serial dilutions. | Prepare fresh dilutions for each experiment and double-check calculations. | |
| Difficulty in interpreting Western blot results for PKM2 downstream targets. | Inappropriate Antibody: The antibody may not be specific or sensitive enough. | Validate your antibody using positive and negative controls. |
| Suboptimal Lysis Buffer or Protocol: Inefficient protein extraction or denaturation. | Optimize your lysis buffer and protein extraction protocol. Ensure complete denaturation of samples before loading. | |
| Incorrect Loading Amount: Uneven protein loading across lanes. | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein. Use a loading control (e.g., GAPDH, β-actin) to normalize your results. |
Data Presentation
Table 1: Reported IC50 Values of Various PKM2 Inhibitors in Different Cancer Cell Lines
| Cell Line | Compound | Assay | IC50 (µM) | Reference |
| Esophageal Cancer Cells | Tanshinone IIA | Not Specified | 1.92 | [6] |
| Human Lung Cancer (H1299) | Compound 3 | Glycolysis Rate | ~10.00 | [6] |
| Melanoma | Lapachol | PKM2 Enzyme Activity | 1.4 | [6] |
| Breast Cancer (MCF-7) | Shikonin | Not Specified | Not Specified | [6] |
| Lung Cancer (A549) | Shikonin | Not Specified | Not Specified | [6] |
Note: This table provides examples from various PKM2 inhibitors to give a general idea of effective concentration ranges. The specific IC50 for this compound may vary.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for PKM2 and Downstream Targets
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with desired concentrations of this compound for the chosen duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-PKM2, anti-phospho-Akt, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Lactate Production Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound as desired.
-
Sample Collection: After the incubation period, collect the cell culture medium.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit, following the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Normalization: Count the number of cells in each well to normalize the lactate production per cell.
-
Data Analysis: Compare the lactate levels in this compound-treated cells to the vehicle-treated control cells. A decrease in lactate production is an expected outcome of PKM2 inhibition in glycolytically active cells.[5]
Visualizations
Caption: PKM2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. PKM2 - Wikipedia [en.wikipedia.org]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of PKM2-IN-7 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the pyruvate kinase M2 (PKM2) inhibitor, PKM2-IN-7, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with inhibitors like this compound?
A: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target, PKM2.[1] These unintended interactions are a significant concern in drug development as they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[1] Identifying and understanding these off-target effects is crucial for validating the specific role of PKM2 in observed cellular phenotypes and for ensuring the therapeutic safety and efficacy of the inhibitor.
Q2: I'm observing a stronger anti-proliferative effect in my cancer cell line than what is reported for PKM2 knockdown. Could this be an off-target effect of this compound?
A: It is possible. A discrepancy between the phenotype observed with this compound and that from genetic knockdown of PKM2 (e.g., using siRNA or shRNA) can suggest off-target activity.[2] While PKM2 inhibition is known to decrease glycolysis and induce cell death in certain cancer cells, a significantly more potent effect with a small molecule inhibitor may indicate that other cellular pathways are being affected.[2]
Q3: What are the known non-metabolic functions of PKM2 that could be affected by an inhibitor?
A: Beyond its role in glycolysis, PKM2 can translocate to the nucleus and act as a protein kinase and a transcriptional co-activator for several transcription factors, including HIF-1α, STAT3, and c-Myc.[3][4][5] These non-metabolic functions are involved in regulating gene expression related to cell proliferation, angiogenesis, and metabolic reprogramming.[4] An inhibitor could potentially interfere with these protein-protein interactions, leading to effects independent of its impact on pyruvate kinase activity.
Q4: Can this compound affect signaling pathways downstream of receptor tyrosine kinases (RTKs)?
A: Yes, there is evidence of crosstalk between PKM2 and RTK signaling. For instance, extracellular PKM2 has been shown to induce EGFR phosphorylation and activate its downstream signaling pathways.[6] Therefore, off-target effects of a PKM2 inhibitor could potentially modulate RTK signaling cascades, impacting cell proliferation and survival.
Troubleshooting Guides
Issue 1: Inconsistent cellular phenotype compared to PKM2 knockdown.
-
Symptom: Treatment with this compound results in a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is not observed or is significantly weaker with PKM2 siRNA/shRNA.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Dose-Response Comparison: Perform a dose-response curve for this compound and compare the EC50 for the observed phenotype with its IC50 for PKM2 enzymatic activity. A large discrepancy suggests an off-target effect.
-
Use a Structurally Different PKM2 Inhibitor: If available, test a PKM2 inhibitor from a different chemical class. If the phenotype is not replicated, it is likely an off-target effect of this compound.[1]
-
Rescue Experiment: Overexpress a PKM2 mutant that is resistant to this compound. If the phenotype is not rescued, it points towards the involvement of other targets.[1]
-
Issue 2: Unexpected changes in protein expression or phosphorylation status.
-
Symptom: Western blot analysis reveals changes in the levels or phosphorylation of proteins not known to be direct downstream targets of PKM2.
-
Possible Cause: this compound may be inhibiting other kinases or affecting signaling pathways indirectly.
-
Troubleshooting Steps:
-
Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target kinase inhibition.[7]
-
Proteomics Analysis: Utilize mass spectrometry-based proteomics to get a global view of protein expression and phosphorylation changes upon treatment with this compound.[1]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to identify direct binding targets of this compound in intact cells by measuring changes in protein thermal stability upon compound binding.[3][8]
-
Quantitative Data Summary
| Parameter | This compound (Hypothetical Data) | PKM2 Knockdown (Literature Comparison) | Reference Compound (e.g., Compound 3) |
| PKM2 IC50 | 50 nM | N/A | 10-50 µM |
| Cell Proliferation EC50 | 100 nM | Varies by cell line | >100 µM |
| Glycolysis Inhibition | 70% at 1 µM | ~58% | ~19% at 100 µM |
| Off-Target Kinase Hits | To be determined | N/A | Not reported |
This table presents hypothetical data for this compound for illustrative purposes and compares it with literature values for PKM2 knockdown and another PKM2 inhibitor, Compound 3, as reported in a study on small molecule inhibitors of PKM2.[2]
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies.[3][8]
-
Objective: To confirm the direct binding of this compound to PKM2 and identify other potential protein targets in a cellular context.
-
Methodology:
-
Cell Treatment: Treat cancer cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Analyze the soluble fraction by Western blot for PKM2 to determine its melting curve. A shift in the melting curve in the presence of this compound indicates target engagement. For off-target identification, the soluble proteome can be analyzed by mass spectrometry (CETSA-MS).[9]
-
2. Kinase Profiling Assay
-
Objective: To identify off-target kinases inhibited by this compound.
-
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service.
-
Assay Principle: These services typically use in vitro radiometric or fluorescence-based assays to measure the activity of a large panel of purified kinases in the presence of the test compound at a fixed concentration (e.g., 1 µM or 10 µM).
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Significant inhibition (e.g., >50%) of any kinase other than PKM2 would be considered an off-target effect.
-
3. Global Proteomics and Phosphoproteomics
-
Objective: To obtain an unbiased view of the cellular pathways affected by this compound.
-
Methodology:
-
Sample Preparation: Treat cancer cells with this compound or vehicle for a specified time (e.g., 24 hours). Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment (for phosphoproteomics): Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides.
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify changes in protein abundance and phosphorylation site occupancy between the treated and control samples.
-
Visualizations
Caption: Potential on- and off-target effects of this compound.
Caption: Workflow for investigating this compound off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular PKM2 induces cancer proliferation by activating the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting PKM2-IN-7 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PKM2-IN-7, a potent small-molecule activator of Pyruvate Kinase M2 (PKM2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric activator of the pyruvate kinase M2 isoform (PKM2). In many cancer cells, PKM2 exists in a low-activity dimeric form, which promotes the redirection of glycolytic intermediates into biosynthetic pathways that support cell proliferation (the Warburg effect).[1][2] this compound binds to a specific pocket on the PKM2 enzyme, stabilizing its highly active tetrameric conformation.[3] This conformational change increases the enzyme's affinity for its substrate, phosphoenolpyruvate (PEP), thereby enhancing the conversion of PEP to pyruvate and promoting ATP production.[2][4] This effectively shifts cancer cell metabolism away from anabolic pathways and towards oxidative phosphorylation.[5]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro assays, it is crucial to prepare a concentrated stock solution in 100% DMSO. Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. The final concentration of DMSO in the assay should generally be kept low, ideally not exceeding 1%, to minimize solvent effects on the enzyme and cellular health.[6]
Q3: What is the expected potency (AC50) of this compound?
A3: A structurally related and potent PKM2 activator, referred to as compound 9 in scientific literature, exhibits a half-maximal activating concentration (AC50) of approximately 0.017 μM in biochemical assays with recombinant PKM2.[7] The potency in cell-based assays may vary depending on the cell line and experimental conditions.
Q4: Can this compound be used in cell-based assays?
A4: Yes, this compound is designed for use in cell-based assays. When used in cell culture, it can induce a metabolic shift and, under certain conditions, affect cell proliferation. For instance, activation of PKM2 by potent activators has been shown to induce serine auxotrophy, making cancer cells dependent on an external source of serine for survival.[7]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed to be a specific activator of PKM2, the possibility of off-target effects should always be considered, as with any small molecule inhibitor. It is advisable to include appropriate controls in your experiments, such as using a structurally similar but inactive analog if available, or testing the compound in a PKM2-knockout or knockdown cell line. A close structural analog with no activity against PKM2, referred to as compound 15 in a key study, can serve as a useful negative control.[7]
Troubleshooting Guides
Issue 1: Inconsistent or No Enzyme Activation in Biochemical Assays
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Concentration | Verify the concentrations of all assay components, including PKM2 enzyme, PEP, ADP, and this compound. Ensure accurate serial dilutions of the activator. |
| Enzyme Inactivity | Ensure the recombinant PKM2 enzyme has been stored correctly at -80°C and handled on ice. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a known activator like Fructose-1,6-bisphosphate (FBP) as a positive control.[5] |
| Assay Buffer Composition | Check the composition of the assay buffer. Optimal PKM2 activity often requires specific concentrations of MgCl2 and KCl.[4] |
| High DMSO Concentration | The final DMSO concentration in the assay should not exceed 1%.[6] Higher concentrations can inhibit enzyme activity. Prepare a DMSO control to assess its effect. |
| Compound Precipitation | This compound may precipitate when diluted into aqueous buffer. Visually inspect for any precipitate. If precipitation is suspected, try lowering the final compound concentration or using a different dilution method. |
Issue 2: High Variability in Cell-Based Assay Results
| Possible Cause | Troubleshooting Step |
| Cell Line Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic and phenotypic drift. |
| Inconsistent Seeding Density | Seed cells at a consistent density across all wells and plates. Variations in cell number will lead to variability in metabolic activity. |
| Uneven Compound Distribution | Ensure proper mixing of this compound in the culture medium after addition to the wells. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. |
| Variable Incubation Times | Adhere to consistent incubation times for compound treatment and subsequent assays. |
Issue 3: Unexpected Cellular Phenotypes or Toxicity
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is as low as possible (ideally <0.5%) and that all experimental conditions, including vehicle controls, contain the same final DMSO concentration. |
| Induction of Serine Auxotrophy | PKM2 activation can make cells dependent on extracellular serine.[7] If using a custom or serine-depleted medium, the observed toxicity may be a direct result of PKM2 activation. Supplementing with serine can be a control experiment. |
| Off-Target Effects | At high concentrations, the risk of off-target effects increases. Perform dose-response experiments to determine the optimal concentration range. Compare the effects with a structurally similar inactive compound if available.[7] |
| Metabolic Stress | The metabolic shift induced by PKM2 activation can be a stressor for cells. Assess markers of cellular stress or apoptosis. |
Quantitative Data Summary
| Parameter | Value | Reference |
| AC50 (Biochemical Assay) | ~0.017 μM (for a structurally related activator) | [7] |
| Recommended Final DMSO Concentration | ≤ 1% | [6] |
Experimental Protocols
PKM2 Activation Biochemical Assay (Lactate Dehydrogenase Coupled)
This protocol is adapted from standard LDH-coupled enzyme kinetics assays.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.
-
Recombinant Human PKM2: Dilute to the desired final concentration in Assay Buffer.
-
This compound: Prepare serial dilutions in 100% DMSO, then dilute into Assay Buffer to achieve the final desired concentrations (ensure final DMSO is ≤ 1%).
-
Substrate Mix: Prepare a solution in Assay Buffer containing Phosphoenolpyruvate (PEP), ADP, NADH, and Lactate Dehydrogenase (LDH). Final concentrations in the well should be optimized, but typical ranges are 200-500 µM PEP, 200-500 µM ADP, and 150-200 µM NADH, with an excess of LDH.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of this compound dilutions or vehicle control to the appropriate wells.
-
Add 25 µL of diluted PKM2 enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 50 µL of the Substrate Mix to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve (ΔAbs/min).
-
Plot the reaction rates against the log of the this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the AC50.
-
Cellular Proliferation Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (ensure consistent final DMSO concentration across all wells).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or a luminescence-based assay (e.g., CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot cell viability against the log of the PKM2-IN-t7 concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: Signaling pathway illustrating the mechanism of this compound action.
Caption: Troubleshooting workflow for inconsistent PKM2 activation in biochemical assays.
Caption: General experimental workflows for biochemical and cellular assays with this compound.
References
- 1. Deciphering the interaction between PKM2 and the built-in thermodynamic properties of the glycolytic pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo tumor growth inhibition by novel PKM2 cancer metabolism modulators. - ASCO [asco.org]
- 4. PYRUVATE KINASE M2: A SIMPLE MOLECULE WITH COMPLEX FUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing PKM2-IN-7 degradation in media
Welcome to the technical support center for PKM2-IN-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and prevent its degradation in media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability in the cell culture media?
A1: Yes, inconsistent results are a common sign of small molecule instability in cell culture media. The degradation of this compound can lead to a reduced effective concentration of the active compound, potentially causing variability in your experimental outcomes. Additionally, degradation byproducts might have off-target effects.[1]
Q2: What are the primary factors that can cause this compound to degrade in my cell culture setup?
A2: Several factors in your cell culture environment can contribute to the degradation of this compound:
-
pH: The pH of the culture medium can significantly impact the chemical stability of the inhibitor.[1]
-
Temperature: Standard incubation at 37°C can accelerate the degradation of compounds that are thermally sensitive.[1]
-
Light Exposure: Some small molecules are photosensitive and can degrade when exposed to light.[1]
-
Reactive Media Components: Components within the culture media, such as serum, may contain enzymes that can metabolize this compound. Reactive oxygen species present in the media can also lead to oxidation.[1]
-
Solubility Issues: Poor solubility can cause the compound to precipitate out of the solution over time, thus lowering its effective concentration in the media.[1]
Q3: How can I confirm if this compound is degrading in my specific cell culture medium?
A3: To assess the stability of this compound, you can perform a stability assay. This involves incubating the compound in your cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2) for different lengths of time. At various time points, you can collect aliquots of the medium and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to the parent compound over time is an indication of instability.[1]
Q4: What immediate actions can I take to minimize the degradation of this compound?
A4: To reduce potential degradation, consider implementing the following best practices:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before each experiment.[1]
-
Use Serum-Free Media (if possible): If your cell line can be maintained in serum-free media for the duration of the experiment, this can help minimize enzymatic degradation.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating the factors contributing to the degradation of this compound in your experiments.
Problem: Suspected Degradation of this compound
Symptoms:
-
Inconsistent or non-reproducible experimental results.
-
Reduced potency of the inhibitor over time.
-
Visible precipitation in the culture media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound degradation.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Detailed Protocol/Considerations |
| pH Instability | Optimize and buffer the pH of the culture medium. | Perform a pH stability profile of this compound. Test the compound's stability in buffers of varying pH (e.g., 6.5, 7.0, 7.4, 8.0) at 37°C. Analyze samples at different time points using HPLC or LC-MS to determine the optimal pH range. |
| Thermal Degradation | Prepare fresh solutions for each experiment and minimize the time the compound spends at 37°C. | Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Dilute the stock solution into pre-warmed media immediately before adding it to the cells. |
| Light Sensitivity | Protect the compound from light during storage and experiments. | Store stock solutions and media containing this compound in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Enzymatic Degradation in Serum | Reduce serum concentration or use serum-free media. | If your cell line permits, gradually adapt the cells to a lower serum concentration or a serum-free formulation for the duration of the inhibitor treatment. Alternatively, consider heat-inactivating the serum, although this may affect cell growth. |
| Oxidation | Add antioxidants to the culture medium. | Test the compatibility of antioxidants like N-acetylcysteine (NAC) or Vitamin E with your cell line and experimental setup. Perform a dose-response curve to find an effective, non-toxic concentration. |
| Poor Solubility | Use a suitable solubilizing agent or a different formulation. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and non-toxic to your cells. If precipitation is still observed, consider using a different solvent or a commercially available formulation designed for improved solubility. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Spike the cell culture medium with this compound to the final working concentration used in your experiments (e.g., 10 µM).
-
Aliquot the medium containing this compound into sterile microcentrifuge tubes.
-
Collect a "time zero" sample immediately.
-
Incubate the remaining aliquots at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Immediately after collection, store the samples at -80°C until analysis.
-
Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Signaling Pathway and Degradation Overview
The following diagram illustrates a hypothetical degradation pathway for a small molecule inhibitor like this compound in a biological medium, highlighting the key factors that can lead to its breakdown.
Caption: Potential degradation pathways of this compound in media.
References
Technical Support Center: PKM2-IN-7 and Normal Cell Cytotoxicity
Welcome to the technical support center for researchers utilizing PKM2 inhibitors. This resource provides guidance on assessing the cytotoxic effects of novel compounds, such as PKM2-IN-7, on non-cancerous cells. Below you will find frequently asked questions and a troubleshooting guide to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is targeting PKM2 expected to have low cytotoxicity in normal cells?
Pyruvate kinase M2 (PKM2) is an isoform of the glycolytic enzyme pyruvate kinase that is preferentially expressed in cancer cells and embryonic tissues.[1][2] Most healthy, differentiated adult tissues predominantly express other isoforms, such as PKM1 (in muscle and brain), PKL (in liver and kidney), or PKR (in red blood cells).[2][3] This differential expression provides a therapeutic window, as inhibitors targeting PKM2 are expected to have minimal impact on the energy metabolism of most normal cells, which do not rely on this specific isoform.[4] The metabolic reprogramming in cancer cells, often referred to as the Warburg effect, makes them particularly dependent on PKM2 for proliferation and survival.[3][5]
Q2: Is there any data on the cytotoxicity of PKM2 inhibitors in normal cell lines?
Q3: What are potential off-target effects to consider when evaluating a new PKM2 inhibitor in normal cells?
While the primary target, PKM2, is less critical for most normal cells, it's important to consider potential off-target effects of a novel inhibitor like this compound. These could include:
-
Inhibition of other pyruvate kinase isoforms: Although many inhibitors are designed for selectivity, it is crucial to test for activity against PKM1, PKL, and PKR, as off-target inhibition could lead to toxicity in tissues that express these isoforms.[8]
-
Interaction with other kinases or cellular proteins: Small molecule inhibitors can sometimes bind to unintended protein targets.[9] A comprehensive kinase panel screening and cellular thermal shift assays (CETSA) can help identify such interactions.
-
Effects on normal proliferating cells: Some normal cells, such as activated lymphocytes or certain progenitor cells, may upregulate PKM2 expression to support their proliferation.[2] It is advisable to include a rapidly dividing normal cell line in your cytotoxicity assessment.
-
Compound-specific toxicity: The chemical scaffold of the inhibitor itself might have inherent toxicity unrelated to its intended target. This can be assessed by comparing its effects to a structurally similar but inactive control compound.
Q4: Which normal cell lines are recommended for cytotoxicity testing of a PKM2 inhibitor?
The choice of normal cell lines should ideally reflect the tissue of origin of the cancer cells you are targeting and cover a range of tissue types. Consider using:
-
Human fibroblasts: such as WI-38 or IMR-90, which are well-characterized and represent a common cell type.
-
Epithelial cells: from tissues that may be susceptible to toxicity, for example, human renal proximal tubule epithelial cells (RPTEC) or bronchial epithelial cells (BEAS-2B).
-
A normal cell line corresponding to the cancer type: For instance, if targeting lung cancer, use a normal lung fibroblast line like MRC-5.
-
A rapidly proliferating normal cell line: to assess effects on normal cell division.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high cytotoxicity in a normal cell line. | 1. The cell line may express higher levels of PKM2 than anticipated.2. The inhibitor may have off-target effects on other critical cellular proteins.3. The inhibitor may be non-selectively inhibiting other pyruvate kinase isoforms.4. The compound itself has inherent, non-specific toxicity. | 1. Verify PKM2 expression levels in the normal cell line via Western blot or qPCR.2. Perform a kinase selectivity panel or proteome-wide target analysis.3. Test the inhibitor's activity against purified PKM1, PKL, and PKR enzymes.4. Synthesize and test a structurally related, inactive analog of the inhibitor. |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent cell seeding density.2. Variations in compound concentration due to improper storage or dilution.3. Fluctuation in incubation times.4. Contamination of cell cultures. | 1. Ensure accurate cell counting and even distribution in multi-well plates.2. Prepare fresh dilutions of the inhibitor from a stable stock solution for each experiment. Aliquot and store stocks appropriately.3. Standardize all incubation periods precisely.4. Regularly test for mycoplasma and other contaminants. |
| No cytotoxicity observed in cancer cell lines known to express PKM2. | 1. The inhibitor may not be cell-permeable.2. The compound may be unstable in the cell culture medium.3. The concentration range tested is too low.4. The cancer cells may have compensatory metabolic pathways. | 1. Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA).2. Evaluate the stability of the compound in media over the course of the experiment using HPLC-MS.3. Test a broader range of concentrations, up to the solubility limit of the compound.4. Investigate the expression of other metabolic enzymes and consider combination therapies. |
Quantitative Data Summary
The following table presents data on the selectivity of various PKM2 inhibitors. Note: This data is for compounds other than this compound and is provided for comparative purposes.
| Compound | PKM2 IC₅₀ (µM) | PKM1 IC₅₀ (µM) | PKLR IC₅₀ (µM) | Selectivity (PKM1/PKM2) | Reference |
| Compound 3K | 2.95 | 16.71 | 8.2 | 5.7 | [8] |
| Shikonin | - | - | - | 1.5 | [10] |
| Lapachol | 1.4 | - | - | - | [11] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher selectivity ratio indicates greater selectivity for PKM2 over PKM1.
Experimental Protocols
Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
Normal human cell line of choice (e.g., IMR-90)
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Visualizations
Caption: Pyruvate Kinase Isoform Expression in Normal vs. Cancer Cells.
Caption: Experimental Workflow for Assessing Compound Cytotoxicity.
References
- 1. The Role of Pyruvate Kinase M2 in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 3. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Selectively inhibiting PKM2 starves cancer cells | EurekAlert! [eurekalert.org]
- 7. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with PKM2-IN-7
Welcome to the technical support center for PKM2-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting strategies for experiments involving this novel inhibitor.
Overview of this compound
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between Pyruvate Kinase M2 (PKM2) and Aldehyde Dehydrogenase 1A3 (ALDH1A3). Unlike conventional PKM2 inhibitors that target its enzymatic activity, this compound is not intended to directly inhibit the conversion of phosphoenolpyruvate to pyruvate. Instead, its mechanism of action is based on preventing the association of PKM2 with ALDH1A3.[1][2]
Research suggests a functional link where ALDH1A3 may play a role in maintaining PKM2 expression and promoting a glycolytic phenotype in cancer cells. Studies involving the knockdown of ALDH1A3 have shown a subsequent decrease in PKM2 mRNA and protein levels, leading to reduced glucose consumption and lactate production.[3] Therefore, the expected outcome of treating susceptible cancer cells with this compound is a reduction in PKM2 expression and a corresponding decrease in aerobic glycolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a protein-protein interaction (PPI) inhibitor. It functions by blocking the binding of PKM2 to ALDH1A3.[1][2] This is distinct from many other PKM2 modulators that either inhibit its enzymatic activity or act as allosteric activators.
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on studies of the PKM2-ALDH1A3 axis, treatment with this compound is expected to lead to a downregulation of PKM2 expression at both the mRNA and protein levels.[3] This, in turn, should result in a metabolic shift away from aerobic glycolysis, characterized by decreased glucose uptake and lactate production.[3]
Q3: Is this compound expected to affect the enzymatic activity of PKM2 directly?
A3: No, the primary mechanism is not the direct inhibition of PKM2's catalytic activity. The observed effects on glycolysis are likely a downstream consequence of reduced PKM2 protein levels resulting from the disruption of the interaction with ALDH1A3.
Q4: In which cell types is this compound likely to be most effective?
A4: The inhibitor is expected to be most effective in cancer cells that co-express both PKM2 and ALDH1A3 and where this interaction is crucial for maintaining a glycolytic phenotype. The expression levels of both proteins should be verified in the experimental model of choice.
Troubleshooting Guide
Unexpected Result 1: No significant change in glycolysis (lactate production or glucose consumption) after treatment with this compound.
| Possible Cause | Recommended Action |
| Low or absent expression of ALDH1A3 in the cell model. | Verify ALDH1A3 protein expression by Western blot or mRNA levels by RT-qPCR. If ALDH1A3 is not expressed, the inhibitor will not have its intended target. |
| PKM2 expression is not dependent on ALDH1A3 interaction in the chosen cell line. | Assess PKM2 protein and mRNA levels after treatment. If PKM2 levels are unchanged, it suggests the PKM2-ALDH1A3 interaction is not a key regulator of PKM2 expression in this context. |
| Insufficient inhibitor concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for observing an effect. |
| Poor compound stability or solubility in culture media. | Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) and that the final concentration in the media does not exceed its solubility limit. Prepare fresh stock solutions regularly. |
| Compensatory metabolic pathways are activated. | Consider performing broader metabolic profiling (e.g., Seahorse assay, metabolomics) to investigate if cells are adapting by utilizing alternative energy sources. |
Unexpected Result 2: Increased cell death or cytotoxicity observed at low concentrations.
| Possible Cause | Recommended Action |
| Potential off-target effects of the inhibitor. | Although initial information suggests low toxicity in normal cells, off-target effects in cancer cells cannot be ruled out.[1][4] Consider performing target engagement assays or using a structurally unrelated inhibitor of the same pathway if available. |
| Extreme sensitivity of the cell line to metabolic stress. | Some cancer cell lines are highly dependent on glycolysis ("glycolytic addiction"). A rapid shutdown of this pathway, even partially, could induce apoptosis or necrosis. Evaluate markers of cell death (e.g., caspase activation, Annexin V staining). |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is at a non-toxic level (typically <0.1%). Run a vehicle-only control. |
Unexpected Result 3: Changes in PKM2 localization (e.g., nuclear vs. cytosolic) are observed.
| Possible Cause | Recommended Action |
| Disruption of a protein complex that influences PKM2 trafficking. | The interaction with ALDH1A3 might play a role in the subcellular localization of PKM2. Perform cellular fractionation followed by Western blotting, or immunofluorescence, to systematically assess changes in PKM2 localization. |
| Indirect effects on signaling pathways that control PKM2 localization. | The PKM2-ALDH1A3 interaction may be upstream of signaling pathways that regulate post-translational modifications of PKM2, which are known to affect its localization.[5] Investigate the phosphorylation or acetylation status of PKM2. |
Experimental Protocols
Protocol 1: Western Blot for PKM2 and ALDH1A3 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against PKM2, ALDH1A3, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Lactate Production Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Lactate Measurement: Use a commercially available lactate assay kit (e.g., colorimetric or fluorometric) and follow the manufacturer's instructions.
-
Normalization: Normalize the lactate concentration to the cell number or total protein content in the corresponding wells.
Visualizations
Caption: Proposed signaling pathway involving PKM2 and ALDH1A3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of PKM2-IN-7 in Resistant Cells
Welcome to the technical support center for PKM2-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, particularly in the context of overcoming resistance.
Understanding this compound
This compound, also known as compound 34, is an inhibitor of the interaction between Pyruvate Kinase M2 (PKM2) and Aldehyde Dehydrogenase 1A3 (ALDH1A3).[1][2][3][4] This interaction is crucial in cancer metabolism, and its inhibition is a promising therapeutic strategy. However, as with many targeted therapies, resistance can emerge. This guide provides insights and potential strategies to improve the efficacy of this compound in such challenging experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions by disrupting the protein-protein interaction between PKM2 and ALDH1A3.[1][2][3][4] This interference can disrupt the metabolic advantages that cancer cells gain from this interaction, which are often associated with proliferation and resistance to therapy.
Q2: My cells have become resistant to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to inhibitors of metabolic pathways like the one targeted by this compound can arise from several factors:
-
Metabolic Reprogramming: Cancer cells can adapt by upregulating alternative metabolic pathways to compensate for the inhibition of the PKM2-ALDH1A3 axis.
-
Upregulation of Drug Efflux Pumps: Increased expression of ABC transporters can lead to the rapid removal of the inhibitor from the cell, reducing its effective concentration.
-
Alterations in Target Proteins: Mutations in PKM2 or ALDH1A3 could potentially alter the binding site of this compound, reducing its affinity and efficacy.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to maintain proliferation and survival, circumventing the effects of this compound.
Q3: How can I improve the efficacy of this compound in my resistant cell line?
A3: Several strategies can be employed to enhance the effectiveness of this compound in resistant cells:
-
Combination Therapy: Combining this compound with other therapeutic agents can create synergistic effects and overcome resistance. Consider combining it with:
-
Standard Chemotherapeutic Agents: Drugs like cisplatin, doxorubicin, or docetaxel may show enhanced efficacy when used with a PKM2 inhibitor.[5][6]
-
Inhibitors of Parallel Metabolic Pathways: Targeting compensatory metabolic pathways that may be upregulated in resistant cells can be effective. For example, inhibitors of glutaminolysis or the pentose phosphate pathway could be considered.
-
Inhibitors of Survival Signaling Pathways: Targeting pathways like PI3K/AKT/mTOR, which are often constitutively active in cancer, may re-sensitize cells to this compound.
-
-
Modulation of the Tumor Microenvironment: The tumor microenvironment can influence drug resistance. Altering culture conditions to better mimic the in vivo environment (e.g., hypoxia, nutrient deprivation) may reveal vulnerabilities that can be exploited with this compound.
-
Sequential Treatment: A sequential treatment regimen, where cells are first treated with another agent to weaken their resistance mechanisms before introducing this compound, could be a viable strategy.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of this compound efficacy over time. | Development of acquired resistance. | 1. Confirm target engagement by verifying the disruption of the PKM2-ALDH1A3 interaction. 2. Perform dose-response curves to determine if the IC50 has shifted. 3. Consider the combination therapy strategies outlined in the FAQs. 4. Analyze gene expression changes in resistant cells to identify upregulated survival or metabolic pathways. |
| High variability in experimental results. | Inconsistent compound stability or cell culture conditions. | 1. Ensure proper storage and handling of this compound to maintain its stability. Prepare fresh dilutions for each experiment. 2. Standardize cell seeding density, passage number, and media conditions. 3. Monitor and control for factors like pH and CO2 levels in the incubator. |
| Unexpected cytotoxicity in non-cancerous control cells. | Off-target effects or inappropriate concentration. | 1. Perform a thorough dose-response analysis on control cell lines to determine the non-toxic concentration range. 2. Investigate potential off-target effects by assessing the activity of structurally similar proteins. 3. Ensure the purity of the this compound compound. |
| Difficulty in observing a clear phenotypic effect. | Suboptimal assay conditions or insensitive cell line. | 1. Optimize the duration of treatment and the timing of the endpoint measurement. 2. Use multiple, complementary assays to assess cell viability, proliferation, and metabolic changes. 3. Screen a panel of cell lines to identify those most sensitive to this compound. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes typical IC50 values for other small molecule inhibitors targeting PKM2 to provide a general reference for expected potency.
| PKM2 Inhibitor | Target Cell Line | IC50 (µM) | Reference |
| Ellagic Acid | MDA-MB-231 | 20 | [7] |
| Curcumin | MDA-MB-231 | 26 | [7] |
Note: These values are for general PKM2 inhibitors and not specifically for this compound's effect on the PKM2-ALDH1A3 interaction. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell lines and experimental conditions.
Key Experimental Protocols
1. Cell Viability Assay (MTT/CCK-8)
This protocol is a standard method to assess the effect of this compound on cell proliferation.
-
Materials:
-
Resistant and parental cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT or CCK-8 reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) and incubate for 15 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a plate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Co-Immunoprecipitation (Co-IP) to Verify PKM2-ALDH1A3 Interaction Disruption
This protocol can be used to confirm that this compound is effectively disrupting the interaction between PKM2 and ALDH1A3 in your cells.
-
Materials:
-
Resistant and parental cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against PKM2 and ALDH1A3
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells on ice and centrifuge to collect the supernatant.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against PKM2 or ALDH1A3 overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both PKM2 and ALDH1A3 to assess the co-precipitation. A reduced signal for the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.
-
Visualizing Key Pathways and Workflows
To aid in understanding the experimental processes and the underlying biology, the following diagrams are provided.
Caption: Workflow for evaluating this compound's effect on cancer cells.
Caption: Inhibition of the PKM2-ALDH1A3 interaction by this compound.
Caption: A logical approach to troubleshooting this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
PKM2-IN-7 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PKM2-IN-7, a small molecule inhibitor of Pyruvate Kinase M2 (PKM2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the M2 isoform of pyruvate kinase.[1] In cancer cells, PKM2 is a critical enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[2] PKM2 can exist in a highly active tetrameric form or a less active dimeric form.[3] The dimeric form is prevalent in cancer cells and promotes the "Warburg effect," a metabolic shift towards aerobic glycolysis, which provides a growth advantage to tumor cells.[4][5] PKM2 inhibitors like this compound are designed to modulate the activity of this enzyme. Depending on the specific mechanism, these inhibitors can either stabilize the inactive dimeric form or directly inhibit the catalytic activity of the enzyme, leading to a reduction in the rate of glycolysis.[5] This can starve cancer cells of the energy and biosynthetic precursors necessary for rapid proliferation.[5]
Q2: What is the rationale for targeting PKM2 in cancer therapy?
PKM2 is overexpressed in many types of cancer cells and plays a crucial role in altered cancer cell metabolism.[6][7] By favoring aerobic glycolysis, the dimeric form of PKM2 allows for the diversion of glycolytic intermediates into biosynthetic pathways that support cell growth and proliferation.[2][8] Therefore, inhibiting PKM2 is a therapeutic strategy aimed at reversing the Warburg effect, normalizing cancer metabolism, and thereby inhibiting tumor growth.[4] Small molecule inhibitors of PKM2 have been shown to reduce cancer cell proliferation in various tumor types.[4]
Q3: How does this compound differ from PKM2 activators?
While this compound is an inhibitor, other small molecules are designed to be PKM2 activators. These activators, such as TEPP-46 and DASA-58, work by stabilizing the active tetrameric form of PKM2.[9][10] This shifts cancer cell metabolism away from aerobic glycolysis and towards oxidative phosphorylation, which can also suppress tumor growth.[11] The choice between an inhibitor and an activator depends on the specific therapeutic strategy and the context of the cancer type being studied.
Troubleshooting Guides
Cell-Based Assays
Problem: No significant decrease in cell viability or proliferation is observed after treatment with this compound.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line. IC50 values for PKM2 inhibitors can range from the low micromolar to higher concentrations depending on the compound and cell type.[2]
-
-
Possible Cause 2: Cell line is not dependent on the Warburg effect.
-
Solution: Confirm that your cell line expresses high levels of PKM2 and exhibits a glycolytic phenotype. You can assess this by measuring glucose consumption and lactate production. Cell lines with lower PKM2 expression or those that rely more on oxidative phosphorylation may be less sensitive to PKM2 inhibition.[6]
-
-
Possible Cause 3: Poor compound solubility or stability.
-
Solution: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the cell culture medium.[1] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. The stability of the compound in culture medium over the course of the experiment should also be considered.
-
-
Possible Cause 4: Insufficient treatment duration.
-
Solution: The effects of metabolic inhibitors on cell viability may take longer to manifest compared to cytotoxic agents. Extend the treatment duration (e.g., 48, 72, or 96 hours) and perform a time-course experiment.[6]
-
Problem: Inconsistent results in metabolic assays (e.g., glucose consumption, lactate production).
-
Possible Cause 1: Variation in cell seeding density.
-
Solution: Ensure consistent cell numbers are seeded for each experiment, as cell density can significantly impact metabolic rates.
-
-
Possible Cause 2: Fluctuation in nutrient levels in the culture medium.
-
Solution: Use fresh culture medium for each experiment and ensure that the initial glucose concentration is consistent. For longer experiments, consider replenishing the medium to avoid nutrient depletion.
-
-
Possible Cause 3: Improper sample handling.
-
Solution: When measuring glucose and lactate in the culture medium, collect samples at consistent time points and process them immediately or store them at -80°C to prevent degradation.
-
Western Blotting for PKM2
Problem: Weak or no PKM2 band detected.
-
Possible Cause 1: Low PKM2 expression in the chosen cell line.
-
Solution: Confirm PKM2 expression levels in your cell line using a positive control cell line known to have high PKM2 expression (e.g., many cancer cell lines).[7]
-
-
Possible Cause 2: Inefficient protein extraction.
-
Solution: Use a lysis buffer that is effective for extracting cytoplasmic proteins and include protease inhibitors to prevent degradation.
-
-
Possible Cause 3: Poor antibody performance.
-
Solution: Use a validated antibody specific for PKM2 that does not cross-react with PKM1.[7] Follow the manufacturer's recommended antibody dilution and incubation conditions.
-
Problem: Multiple bands are observed on the Western blot.
-
Possible Cause 1: Non-specific antibody binding.
-
Solution: Optimize the antibody concentration and blocking conditions. Increase the stringency of the washing steps.
-
-
Possible Cause 2: Post-translational modifications of PKM2.
-
Solution: PKM2 can undergo various post-translational modifications, such as phosphorylation and acetylation, which may affect its migration on an SDS-PAGE gel.[12] Consult the literature for information on potential modifications in your experimental context.
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| PKM2-IN-3 IC50 | 4.1 µM | Not specified | [1] |
| Shikonin (PKM2 inhibitor) IC50 | 1-2 µM | MCF-7, MDA-MB-231, SCC4, SCC2095, PC-3, LNCaP | [2] |
| DNX-03013 (PKM2 activator) AC50 | 0.9 µM | HT29 | [4] |
| Novel PKM2 Activators AC50 | As low as 20 nM | Various cancer cell lines | [4] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on the role of PKM2 in glioma cells.[6]
-
Seed cells (e.g., U87 or U251) into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 3 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Western Blot Protocol for PKM2
This protocol is based on standard Western blotting procedures.[13][14]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PKM2 (e.g., Cell Signaling Technology #4053) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin.[6]
PKM2 Kinase Activity Assay
This protocol is a generalized procedure based on commercially available kits.[15][16]
-
Prepare a reaction buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl2).
-
In a 96-well plate, add the reaction buffer, ADP, and phosphoenolpyruvate (PEP).
-
Add the test compound (this compound) at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding recombinant PKM2 enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
The amount of ATP produced can be quantified using a luciferase-based reagent such as Kinase-Glo®.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the activity of the PKM2 inhibitor.
Visualizations
Caption: Regulation of PKM2 activity and its role in cancer metabolism.
Caption: A typical experimental workflow for evaluating a PKM2 inhibitor.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo tumor growth inhibition by novel PKM2 cancer metabolism modulators. - ASCO [asco.org]
- 5. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKM2 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 9. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PKM2 - Wikipedia [en.wikipedia.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Structural basis for allosteric regulation of pyruvate kinase M2 by phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PKM2 isoform-specific deletion reveals a differential requirement for pyruvate kinase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PKM2 promotes reductive glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. astx.com [astx.com]
Validation & Comparative
A Comparative Guide to PKM2 Inhibitors for Cancer Research
A Note on PKM2-IN-7: Publicly available scientific literature and commercial datasheets do not readily identify a specific molecule designated as "this compound". Initial searches suggest this may be a misnomer or a highly specific internal compound name not widely disclosed. Notably, a "PKM2 activator 7" is commercially available, highlighting the importance of precise nomenclature in this field. This guide will therefore focus on a comparison of well-characterized and published PKM2 inhibitors.
Introduction to PKM2 Inhibition
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In cancer cells, PKM2 is predominantly found in a low-activity dimeric form, which promotes the accumulation of glycolytic intermediates. This metabolic shift, known as the Warburg effect, provides cancer cells with the necessary building blocks for rapid proliferation.[2] PKM2 inhibitors aim to disrupt this process, representing a promising therapeutic strategy in oncology.[3] These inhibitors can function by directly targeting the enzymatic activity of PKM2 or by modulating its expression and signaling functions.[1][4]
This guide provides a comparative overview of prominent PKM2 inhibitors, focusing on their mechanism of action, potency, and the experimental methods used for their evaluation.
Comparative Analysis of PKM2 Inhibitors
Here, we compare three well-documented PKM2 inhibitors: Compound 3k (also known as PKM2-IN-1), Shikonin, and Lapachol. These compounds represent different chemical scaffolds and have been extensively studied for their anti-cancer properties.
Quantitative Data Summary
The following table summarizes the inhibitory potency of Compound 3k, Shikonin, and Lapachol against PKM2 and various cancer cell lines.
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell-based Assay) | Reference |
| Compound 3k (PKM2-IN-1) | PKM2 | 2.95 µM | HCT116 | 0.18 µM | [5][6][7] |
| HeLa | 0.29 µM | [6][7] | |||
| H1299 | 1.56 µM | [6][7] | |||
| Shikonin | PKM2 | ~8.82 µM | MCF-7 | Not specified | [7][8] |
| A549 | Not specified | [8] | |||
| Lapachol | PKM2 | 1.4 µM (purified enzyme) | Melanoma Cells | Not specified | [4][9][10] |
| 141.86 nM (estimated) | [9][10] |
Mechanism of Action and Signaling Pathways
PKM2 inhibitors exert their anti-cancer effects through various mechanisms, primarily by disrupting cancer cell metabolism and related signaling pathways.
Compound 3k has been shown to induce autophagic cell death in ovarian cancer cells by inhibiting glycolysis.[11] This inhibition leads to the activation of AMPK and subsequent inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[11]
Shikonin , a natural naphthoquinone, directly inhibits PKM2 activity, leading to a reduction in glycolysis.[8][12] This metabolic disruption can induce apoptosis and necroptosis in cancer cells.[13] Furthermore, shikonin has been shown to suppress the PKM2/STAT3 signaling pathway, which is crucial for tumor progression.[14]
Lapachol , another naphthoquinone, also inhibits PKM2 activity, leading to decreased ATP levels and inhibition of cell proliferation in melanoma cells.[9][10] By blocking glycolysis, lapachol sensitizes cancer cells to apoptosis.[9][10]
Signaling Pathway Diagram
The following diagram illustrates the general signaling pathway affected by PKM2 inhibition.
Caption: General signaling pathway affected by PKM2 inhibition.
Experimental Protocols
The evaluation of PKM2 inhibitors typically involves both enzymatic and cell-based assays to determine their potency and cellular effects.
PKM2 Enzymatic Activity Assay (LDH-Coupled Assay)
This assay measures the enzymatic activity of purified PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction. The oxidation of NADH to NAD+ by LDH is monitored as a decrease in absorbance at 340 nm.[15]
Materials:
-
Purified recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate Dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Test inhibitor (e.g., Compound 3k)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, LDH, NADH, ADP, and PEP.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Add the purified PKM2 enzyme to initiate the reaction.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
Cell-Based Proliferation Assay (MTS Assay)
This colorimetric assay is used to assess the effect of PKM2 inhibitors on cancer cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Test inhibitor
-
MTS reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 48-72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the evaluation of a novel PKM2 inhibitor.
Caption: A typical experimental workflow for evaluating PKM2 inhibitors.
Conclusion
The inhibition of PKM2 presents a compelling strategy for targeting the metabolic vulnerabilities of cancer cells. While "this compound" remains an uncharacterized agent, several other potent and selective PKM2 inhibitors, such as Compound 3k, Shikonin, and Lapachol, have been identified and extensively studied. These compounds demonstrate significant anti-proliferative and pro-apoptotic effects in various cancer models by disrupting glycolysis and modulating key signaling pathways. The experimental protocols and workflows described herein provide a framework for the continued discovery and evaluation of novel PKM2 inhibitors, with the ultimate goal of translating these findings into effective cancer therapies.
References
- 1. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. PKM2 inhibitor compound 3k ≥98% (HPLC) | 94164-88-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 | PLOS One [journals.plos.org]
- 10. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. astx.com [astx.com]
A Comparative Guide to PKM2 Modulators: Shikonin vs. PKM2-IN-7
For researchers, scientists, and drug development professionals exploring the landscape of cancer metabolism, Pyruvate Kinase M2 (PKM2) has emerged as a compelling therapeutic target. This enzyme plays a pivotal role in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect. This guide provides a detailed comparison of two compounds known to modulate PKM2 activity: the natural product shikonin and the synthetic molecule PKM2-IN-7.
While extensive data is available for shikonin, information regarding this compound is limited in the public domain, restricting a direct quantitative comparison. This guide will present a comprehensive overview of shikonin, drawing from a wealth of experimental data, and will describe the known mechanism of this compound to highlight their distinct approaches to targeting PKM2.
Shikonin: A Multi-Faceted PKM2 Inhibitor
Shikonin, a major bioactive component isolated from the dried root of Lithospermum erythrorhizon, has been extensively studied for its anti-cancer properties. It functions as a direct inhibitor of PKM2's enzymatic activity, leading to a cascade of effects that counter the metabolic advantages of cancer cells.
Mechanism of Action
Shikonin and its enantiomer, alkannin, are potent inhibitors of the tumor-specific PKM2 isoform.[1] By directly binding to PKM2, shikonin inhibits its pyruvate kinase activity, which is the final and rate-limiting step of glycolysis. This inhibition leads to a reduction in ATP production and an accumulation of glycolytic intermediates.[2] This metabolic disruption can trigger various forms of cell death, including apoptosis and necroptosis.[3][4]
Impact on Cellular Signaling Pathways
Shikonin's influence extends beyond direct enzyme inhibition, impacting several critical signaling pathways involved in cancer progression:
-
PI3K/Akt/mTOR Pathway: Shikonin has been shown to downregulate this key survival pathway. By reducing the phosphorylation of Akt and p70s6k, shikonin can inhibit the proliferation of cancer stem-like cells.[5]
-
JAK/STAT Pathway: Shikonin can block the phosphorylation of key components of the JAK/STAT pathway, such as STAT3. This can suppress the expression of downstream targets like VEGF, which is crucial for angiogenesis.[6][7]
-
MAPK Pathway: Shikonin has been observed to inhibit the ERK-dependent cell growth signal, further contributing to its anti-proliferative effects.[8]
-
Induction of Apoptosis and Necroptosis: Shikonin can induce programmed cell death through both apoptotic and necroptotic pathways. It can trigger the mitochondrial pathway of apoptosis and regulate the expression of key proteins involved in necroptosis, such as RIP1 and RIP3.[3][8][9]
This compound: A Disruptor of Protein-Protein Interaction
In contrast to shikonin's direct enzymatic inhibition, this compound, also known as compound 34, functions by a distinct mechanism. It is described as an inhibitor of the interaction between PKM2 and Aldehyde Dehydrogenase 1A3 (ALDH1A3).[2][10] This mode of action suggests a more targeted intervention in the non-glycolytic functions of PKM2.
Mechanism of Action
The interaction between PKM2 and ALDH1A3 is implicated in cancer cell metabolism and survival. By disrupting this protein-protein interaction, this compound is thought to interfere with these processes. However, detailed public data on the downstream consequences of this disruption, including its effect on PKM2's enzymatic activity or specific signaling pathways, is currently unavailable. It is noted for not showing significant toxicity to normal cells.[2][10]
Due to the limited availability of public data on this compound, a quantitative comparison with shikonin regarding its effects on glycolysis and cell viability is not possible at this time.
Quantitative Data Summary: Shikonin
The following tables summarize the extensive quantitative data available for shikonin's effects on various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| A549 | Lung Adenocarcinoma | ~1-2 | 48h[8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-2 | 48h[8] |
| PANC-1 | Pancreatic Cancer | ~1-2 | 48h[8] |
| U2OS | Osteosarcoma | ~1-2 | 48h[8] |
| Eca109 | Esophageal Squamous Cell Carcinoma | 19.9 | 24h[11] |
| PC3 (parental) | Prostate Cancer | 0.37 | 72h[12] |
| DU145 (parental) | Prostate Cancer | 0.37 | 72h[12] |
| LNCaP (DX-resistant) | Prostate Cancer | 0.32 | 72h[12] |
| 22Rv1 (parental) | Prostate Cancer | 1.05 | 72h[12] |
| SCC9 | Oral Cancer | 0.5 | Not Specified[13] |
| H357 | Oral Cancer | 1.25 | Not Specified[13] |
| BCL1 | Mouse B-cell Leukemia | Low concentrations | 24h and 48h[14] |
| JVM-13 | Human B-cell Prolymphocytic Leukemia | Low concentrations | 24h and 48h[14] |
| Cell Line | Treatment | Effect on Glucose Uptake | Effect on Lactate Production |
| B16 Melanoma | Dose-dependent shikonin | Dose-dependent decrease[2] | Dose-dependent decrease[2] |
| Lewis Lung Carcinoma | Dose-dependent shikonin | Dose-dependent decrease[2] | Dose-dependent decrease[2] |
| Eca109 | 20 µM shikonin for 24h | Significant decrease[15] | Significant decrease[15] |
| MCF-7 | Dose-dependent shikonin | Dose-dependent inhibition[16] | Dose-dependent inhibition[16] |
| A549 | Shikonin | Inhibition[1] | Inhibition[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below to support the replication and further investigation of these compounds.
PKM2 Inhibition Assay (LDH-Coupled Method)
This assay measures the pyruvate kinase activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, KCl)
-
Test compounds (Shikonin)
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound (shikonin) at various concentrations to the wells of the 96-well plate.
-
Initiate the reaction by adding the recombinant PKM2 protein to the wells.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
The rate of NADH consumption is proportional to the PKM2 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (Shikonin)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (shikonin) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Glucose Uptake Assay
This assay measures the amount of glucose taken up by cells, often using a fluorescently labeled glucose analog (e.g., 2-NBDG) or a radioactive glucose analog (e.g., [3H]-2-deoxyglucose).
Materials:
-
Cancer cell lines
-
Glucose-free culture medium
-
Fluorescent or radioactive glucose analog
-
Test compounds (Shikonin)
-
96-well black-walled plates (for fluorescence) or scintillation vials (for radioactivity)
-
Fluorometer or scintillation counter
Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Wash the cells with PBS and then incubate them in glucose-free medium for a short period to deplete intracellular glucose.
-
Treat the cells with the test compound (shikonin) for the desired time.
-
Add the fluorescent or radioactive glucose analog to the wells and incubate for a specific period to allow for uptake.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells to release the internalized glucose analog.
-
Measure the fluorescence or radioactivity of the cell lysates.
-
Normalize the signal to the protein concentration of each sample.
-
Compare the glucose uptake in treated cells to that in untreated control cells.
Lactate Production Assay
This assay measures the concentration of lactate secreted by cells into the culture medium, which is an indicator of the rate of glycolysis.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compounds (Shikonin)
-
Lactate assay kit (commercially available kits typically use an enzymatic reaction that produces a colorimetric or fluorometric signal)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a culture plate and treat them with the test compound (shikonin) for the desired duration.
-
Collect the cell culture medium at the end of the treatment period.
-
Perform the lactate assay on the collected medium according to the manufacturer's instructions. This usually involves incubating the medium with a reaction mixture containing lactate oxidase and a probe.
-
The enzymatic reaction produces a signal (color or fluorescence) that is proportional to the lactate concentration.
-
Measure the signal using a microplate reader.
-
Normalize the lactate concentration to the number of cells or the total protein content.
-
Compare the lactate production in treated cells to that in untreated control cells.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
Materials:
-
Cancer cell lines
-
Test compounds (Shikonin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-STAT3, STAT3, PKM2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound (shikonin) for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated Akt).
-
Wash the membrane and then incubate it with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression or phosphorylation levels.
Visualizing the Mechanisms
To better understand the distinct mechanisms of shikonin and the broader context of PKM2 signaling, the following diagrams are provided.
References
- 1. Shikonin and its analogs inhibit cancer cell glycolysis by targeting tumor pyruvate kinase-M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Shikonin induces apoptosis and necroptosis in pancreatic cancer via regulating the expression of RIP1/RIP3 and synergizes the activity of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikonin Induced Necroptosis via Reactive Oxygen Species in the T-47D Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Shikonin suppresses IL-17-induced VEGF expression via blockage of JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shikonin Stimulates Mitochondria-Mediated Apoptosis by Enhancing Intracellular Reactive Oxygen Species Production and DNA Damage in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation [jcancer.org]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Battle for Cancer Metabolism: PKM2-IN-7 vs. Direct ALDH1A3 Inhibitors
For researchers, scientists, and drug development professionals, the targeting of cancer metabolism has emerged as a promising therapeutic strategy. Two key enzymatic players in this arena are Pyruvate Kinase M2 (PKM2) and Aldehyde Dehydrogenase 1A3 (ALDH1A3). This guide provides an objective comparison of a representative PKM2 inhibitor, PKM2-IN-1 (also known as Compound 3K), against a panel of direct ALDH1A3 inhibitors, supported by experimental data and detailed protocols.
At a Glance: PKM2 vs. ALDH1A3 Inhibition
| Feature | PKM2 Inhibition (Represented by PKM2-IN-1) | Direct ALDH1A3 Inhibition |
| Primary Target | Pyruvate Kinase M2 (PKM2) | Aldehyde Dehydrogenase 1A3 (ALDH1A3) |
| Mechanism of Action | Inhibits the final, rate-limiting step of glycolysis, disrupting the Warburg effect. This leads to a reduction in anabolic metabolism and can induce apoptosis. | Blocks the oxidation of retinaldehyde to retinoic acid, a key signaling molecule involved in cell differentiation, proliferation, and stemness. |
| Therapeutic Rationale | Target the metabolic reprogramming that is a hallmark of many cancer cells, leading to decreased proliferation and survival. | Target cancer stem cell populations and overcome chemoresistance by disrupting retinoic acid signaling. |
| Reported IC50 Values | PKM2-IN-1: 2.95 µM[1] | MCI-INI-3: 0.46 µM[2][3] Quinazolin-4-amine derivative: 0.0640 µM NR6: 5.3 µM Compound 15: 0.23 µM[4] Compound 16: 1.29 µM[4] VS1: 8.77 µM |
Delving into the Mechanisms: Signaling Pathways
A crucial aspect of evaluating these inhibitors is understanding the cellular pathways they disrupt.
PKM2 Signaling Pathway
PKM2 is a key regulator of the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation. Inhibition of PKM2 disrupts this metabolic shift, impacting multiple downstream pathways.
Caption: PKM2 inhibition blocks the conversion of PEP to pyruvate, leading to a bottleneck in glycolysis and reduced anabolic biosynthesis.
ALDH1A3 Signaling Pathway
ALDH1A3 is a critical enzyme in the synthesis of retinoic acid (RA), which regulates gene expression through nuclear receptors. Inhibiting ALDH1A3 disrupts this signaling axis, which is often hyperactivated in cancer stem cells.
Caption: Direct ALDH1A3 inhibitors block the synthesis of retinoic acid, thereby modulating gene expression related to key cancer phenotypes.
Performance Data: A Quantitative Comparison
The following tables summarize the reported in vitro efficacy of representative PKM2 and direct ALDH1A3 inhibitors.
Table 1: In Vitro Efficacy of PKM2 Inhibitors
| Compound | Target | IC50 | Cell Line(s) | Reference |
| PKM2-IN-1 (Compound 3K) | PKM2 | 2.95 µM | Not specified in abstract | [1] |
| Shikonin | PKM2 | 19.9 µM (cell viability) | Eca109 (Esophageal Squamous Carcinoma) | [5] |
| 5.739 µM (cell viability) | A549 (Non-small cell lung cancer) | [6] | ||
| 6.302 µM (cell viability) | PC9 (Non-small cell lung cancer) | [6] | ||
| LY294002 | PI3K (indirectly affects PKM2) | Not a direct PKM2 inhibitor | Gastric cancer cell lines | [7][8] |
Table 2: In Vitro Efficacy of Direct ALDH1A3 Inhibitors
| Compound | Target | IC50 | Cell Line(s) | Reference |
| MCI-INI-3 | ALDH1A3 | 0.46 µM | Not specified in abstract | [2][3] |
| Quinazolin-4-amine derivative | ALDH1A3 | 0.0640 µM | MDA-MB-231 (Breast Cancer) | |
| NR6 | ALDH1A3 | 5.3 µM | Not specified in abstract | |
| Compound 15 | ALDH1A3 | 0.23 µM | Not specified in abstract | [4] |
| Compound 16 | ALDH1A3 | 1.29 µM | Not specified in abstract | [4] |
| VS1 | ALDH1A3 | 8.77 µM | Not specified in abstract |
Key Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: A stepwise workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the inhibitor (PKM2-IN-1 or a direct ALDH1A3 inhibitor). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration.
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as PKM2 and ALDH1A3.
Protocol:
-
Cell Lysis: Treat cells with the respective inhibitors for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PKM2 or anti-ALDH1A3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
ALDEFLUOR Assay for ALDH Activity
This flow cytometry-based assay is used to identify and quantify cell populations with high ALDH enzyme activity, a hallmark of cancer stem cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR assay buffer.
-
DEAB Control: For each sample, prepare a control tube containing the cell suspension and the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
ALDEFLUOR Staining: Add the activated ALDEFLUOR reagent to the test sample and incubate both the test and control tubes at 37°C for 30-60 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
-
Data Analysis: Quantify the percentage of ALDH-positive cells in the test sample.
In Vivo Xenograft Tumor Model
To evaluate the in vivo efficacy of these inhibitors, a subcutaneous xenograft model in immunocompromised mice is commonly employed.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Inhibitor Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (PKM2-IN-1 or a direct ALDH1A3 inhibitor) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Concluding Remarks
Both PKM2 and ALDH1A3 represent compelling targets for cancer therapy, each with a distinct mechanism of action. Direct ALDH1A3 inhibitors, in general, appear to exhibit lower IC50 values in vitro compared to the reported data for PKM2-IN-1, suggesting potentially higher potency. However, the ultimate therapeutic efficacy will depend on a multitude of factors including selectivity, bioavailability, and the specific metabolic dependencies of the tumor. The lack of head-to-head comparative studies necessitates that researchers carefully consider the underlying biology of the cancer type of interest when selecting a therapeutic strategy. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses to elucidate the most promising avenues for novel cancer treatments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. embopress.org [embopress.org]
- 3. PKM2 Recombinant Monoclonal Antibody (7B2) (MA5-49819) [thermofisher.com]
- 4. Study identifies an expanded role for PKM2 in helping cancer cells survive | EurekAlert! [eurekalert.org]
- 5. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. LY-294002 Shows Promise in Cancer Therapy as an Inhibitor of PKM2 and the Warburg Effect - LKT Labs [lktlabs.com]
- 8. LY294002 inhibits the Warburg effect in gastric cancer cells by downregulating pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of PKM2-IN-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of PKM2-IN-7, a novel pyruvate kinase M2 (PKM2) inhibitor. The performance of this compound is objectively compared with other known PKM2 modulators, supported by established experimental data and detailed methodologies.
Introduction to PKM2 and its Role in Cancer Metabolism
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In cancer cells, PKM2 is predominantly expressed in a low-activity dimeric form, which contributes to the Warburg effect—a metabolic shift towards aerobic glycolysis.[2] This metabolic reprogramming allows cancer cells to divert glucose metabolites into biosynthetic pathways, supporting rapid cell proliferation.[3] Consequently, modulating PKM2 activity with small molecules presents a promising therapeutic strategy for cancer.
Comparative Efficacy of PKM2 Modulators
To assess the on-target efficacy of this compound, its performance in biochemical and cellular assays is compared with well-characterized PKM2 inhibitors and activators.
| Compound | Type | Target | IC50 / EC50 (in vitro) | Cellular Effect | Reference |
| This compound (Hypothetical) | Inhibitor | PKM2 | TBD | Inhibition of cell proliferation, decreased lactate production | - |
| Shikonin | Inhibitor | PKM2 | ~0.5 µM | Induces apoptosis, inhibits glycolysis | [4] |
| Lapachol | Inhibitor | PKM2 | ~1.4 µM | Decreased ATP levels, promotes apoptosis | [4] |
| Apigenin | Inhibitor | PKM2 | ~28 µM (HCT116) | Anti-colon cancer effect | [4] |
| Silibinin | Inhibitor | PKM2 | 0.91 µM | Potent inhibitor of cancer cell growth | [5] |
| Curcumin | Inhibitor | PKM2 | 1.12 µM | Non-competitive inhibitor | [5] |
| Resveratrol | Inhibitor | PKM2 | 3.07 µM | Non-competitive inhibitor | [5] |
| Ellagic Acid | Inhibitor | PKM2 | 4.20 µM | Competitive inhibitor | [5] |
| TEPP-46 | Activator | PKM2 | Low nM | Suppresses tumor formation | [6] |
| DASA-58 | Activator | PKM2 | Low nM | Inhibits LPS-induced Hif-1α and IL-1β | [7] |
Experimental Protocols for On-Target Validation
Detailed methodologies are crucial for the accurate assessment of this compound's on-target effects.
PKM2 Enzymatic Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified PKM2. A common method is the lactate dehydrogenase (LDH)-coupled assay.
Principle: The pyruvate produced by PKM2 is converted to lactate by LDH, a process that involves the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 0.6 mM ADP, 0.5 mM PEP, 180 µM NADH, and 8 units of LDH.[5]
-
Add varying concentrations of this compound or control compounds to the reaction mixture.
-
Initiate the reaction by adding purified recombinant PKM2 protein (e.g., 50 ng).[5]
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity and determine the IC50 value of this compound.
Cellular Lactate Production Assay
This assay assesses the impact of this compound on glycolysis in cancer cells by measuring the concentration of lactate in the culture medium.
Protocol:
-
Seed cancer cells (e.g., U87 or U251 glioma cells) in a 96-well plate and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of this compound or control compounds for a specified period (e.g., 24 hours).
-
Collect the cell culture medium.
-
Measure the lactate concentration in the medium using a commercially available lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.[8]
Cellular ATP Level Assay
This assay determines the effect of this compound on cellular energy production.
Protocol:
-
Culture cancer cells (e.g., MCF-7 breast cancer cells) and treat them with different concentrations of this compound.[9]
-
After the treatment period, lyse the cells to release intracellular ATP.
-
Measure the ATP concentration using a luciferase-based ATP assay kit. The light produced in the reaction is proportional to the amount of ATP.[9]
Cell Proliferation Assay (MTT Assay)
This assay evaluates the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound.
-
After the desired incubation time (e.g., 24-72 hours), add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Visualizing the Mechanism of Action
Diagrams created using Graphviz (DOT language) help to illustrate the key signaling pathways and experimental workflows involved in validating the on-target effects of this compound.
Caption: PKM2 signaling in cancer metabolism and the inhibitory action of this compound.
Caption: Experimental workflow for validating the on-target effects of this compound.
By following these protocols and comparative analyses, researchers can effectively validate the on-target effects of this compound and assess its potential as a therapeutic agent for cancer treatment.
References
- 1. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs [mdpi.com]
- 4. Frontiers | Kinetic Characterization and Inhibitor Screening of Pyruvate Kinase I From Babesia microti [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to Inhibitors of the PKM2-ALDH1A3 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of therapeutic strategies targeting the interaction between Pyruvate Kinase M2 (PKM2) and Aldehyde Dehydrogenase 1A3 (ALDH1A3), a critical axis in cancer metabolism and progression. We will explore direct inhibitors of this interaction, as well as inhibitors of the individual protein partners, presenting available experimental data to facilitate informed decisions in research and drug development.
Introduction to the PKM2-ALDH1A3 Axis
Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis, and ALDH1A3, a member of the aldehyde dehydrogenase family and a marker for cancer stem cells, have been shown to interact and functionally cooperate in promoting tumor growth and metabolic reprogramming. This interaction is implicated in the regulation of aerobic glycolysis, also known as the Warburg effect, a hallmark of cancer. The PKM2-ALDH1A3 axis, therefore, represents a promising target for novel anti-cancer therapies.
Therapeutic Strategies and Comparative Analysis
Currently, three main strategies exist to disrupt the PKM2-ALDH1A3 signaling nexus:
-
Direct Inhibition of the PKM2-ALDH1A3 Interaction: This approach offers the highest theoretical specificity.
-
Inhibition of PKM2: By targeting PKM2, downstream effects that are dependent on its interaction with ALDH1A3 can be modulated.
-
Inhibition of ALDH1A3: This strategy focuses on a key enzyme implicated in cancer stem cell biology and chemoresistance.
The following sections provide a detailed comparison of compounds within these categories.
Data Presentation
Table 1: Direct Inhibitor of the PKM2-ALDH1A3 Interaction
| Compound Name | Mechanism of Action | Quantitative Data (IC50, Ki, etc.) | Cellular Effects | Reference |
| PKM2-IN-7 | Stated to inhibit the interaction between PKM2 and ALDH1A3.[1] | Publicly available quantitative data on the specific inhibition of the PKM2-ALDH1A3 interaction is currently unavailable. | Reported to have low toxicity in normal cells.[1] | [1] |
Note: The lack of publicly available quantitative data for this compound's specific activity on the PKM2-ALDH1A3 interaction limits a direct comparison with other compounds.
Table 2: Selected PKM2 Inhibitors with Potential Indirect Effects on the PKM2-ALDH1A3 Axis
| Compound Name | Mechanism of Action | IC50 (PKM2) | Cellular Effects | Reference |
| Shikonin | Specific inhibitor of PKM2. | Not specified in the provided results. | Induces cell death in various cancer cell lines.[2] | [2] |
| PKM2-IN-1 | Inhibitor of PKM2. | 2.95 µM[3] | Exhibits antiproliferative activity in cancer cell lines. | [3] |
| PKM2-IN-6 | Potent and orally active inhibitor of PKM2. | 23 nM[4][5] | Induces apoptosis and cell cycle arrest.[4][5] | [4][5] |
| PKM2-IN-11 | Inhibitor of PKM2 with dual microtubule stabilization activity. | 0.363 µM[6] | Induces G2/M phase arrest and apoptosis.[6] | [6] |
Table 3: Selected ALDH1A3 Inhibitors
| Compound Name | Mechanism of Action | IC50 (ALDH1A3) | Cellular Effects | Reference |
| CLM296 | Highly selective inhibitor of ALDH1A3. | 2 nM (in TNBC cells)[7] | Reduces invasion of ALDH1A3-expressing cells.[7] | [7] |
| GA11 | Imidazo[1,2-a]pyridine derivative, selective ALDH1A3 inhibitor. | Nanomolar to picomolar efficacy against glioblastoma stem-like cells. | Induces cytotoxic effects and reduces cell migration and stemness. | [4] |
| MF-7 | Imidazo[1,2-a]pyridine derivative, selective ALDH1A3 inhibitor. | Not specified. | Anti-cancer activity in glioma, breast, and colorectal cancers. | [8] |
| NR6 | Imidazo[1,2-a]pyridine derivative, highly potent and selective ALDH1A3 inhibitor. | Not specified. | Induces cytotoxic effects and reduction in cell migration and stemness. | [4] |
Signaling Pathway and Experimental Workflows
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PKM2-IN-6 Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
Cross-Validation of Pyruvate Kinase M2 (PKM2) Modulator Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of various small molecule modulators of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism. Due to the limited public information on a specific compound designated "PKM2-IN-7," this document focuses on other well-characterized PKM2 inhibitors and activators, presenting supporting experimental data from peer-reviewed studies.
Introduction to PKM2 Modulation in Cancer Therapy
Pyruvate kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, catalyzing the final rate-limiting step—the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In cancer cells, PKM2 is predominantly expressed and can switch between a highly active tetrameric form and a less active dimeric form.[2] The dimeric state is thought to divert glucose metabolites into biosynthetic pathways that support rapid cell proliferation.[2] Consequently, both inhibition and activation of PKM2 are being explored as potential anti-cancer strategies. This guide offers a cross-validation of the activity of several PKM2 modulators across different cancer cell lines.
Quantitative Activity of PKM2 Modulators
The following table summarizes the in vitro activity of selected PKM2 inhibitors and activators in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is provided for inhibitors, representing the concentration at which a compound inhibits 50% of the target's activity. For activators, the half-maximal activation concentration (AC50) is given, indicating the concentration required to elicit 50% of the maximum activation.
| Compound | Type | Cell Line | Cancer Type | IC50 / AC50 (µM) | Reference |
| Shikonin | Inhibitor | HCT116 | Colon Carcinoma | 0.18 | [2][3] |
| HeLa | Cervical Cancer | 0.29 | [2][3] | ||
| H1299 | Non-small Cell Lung Cancer | 1.56 | [2][3] | ||
| U87 | Glioblastoma | 2.5 - 7.5 (48h) | [4] | ||
| U251 | Glioblastoma | 2.5 - 7.5 (48h) | [4] | ||
| KKU-100 | Cholangiocarcinoma | Proliferation Inhibition (Significant) | [5] | ||
| KKU-213A | Cholangiocarcinoma | Proliferation Inhibition (Significant) | [5][6] | ||
| Compound 3K (PKM2-IN-1) | Inhibitor | HCT116 | Colon Carcinoma | 0.18 | [2][3] |
| HeLa | Cervical Cancer | 0.29 | [2][3] | ||
| H1299 | Non-small Cell Lung Cancer | 1.56 | [2][3] | ||
| SK-OV-3 | Ovarian Cancer | Induces autophagic cell death at 1, 2.5, and 5 µM | [3][7] | ||
| Silibinin | Inhibitor | MDA-MB-231 | Breast Cancer | 0.91 (enzymatic assay) | [8][9] |
| Curcumin | Inhibitor | MDA-MB-231 | Breast Cancer | 1.12 (enzymatic assay), 26 (cytotoxicity) | [8][9] |
| Ellagic Acid | Inhibitor | MDA-MB-231 | Breast Cancer | 4.20 (enzymatic assay), 20 (cytotoxicity) | [8][9] |
| TEPP-46 | Activator | A549 | Non-small Cell Lung Cancer | > 100 (cytotoxicity, 48h) | |
| C6 | Glioma | 81.8 (cytotoxicity) | [10] | ||
| N/A | N/A | 0.092 (enzymatic assay) | [1][10][11] | ||
| TP-1454 | Activator | N/A | N/A | 0.01 (enzymatic assay) | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., Shikonin, Compound 3K) or DMSO as a vehicle control. The cells are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.
-
Incubation and Measurement: The plates are incubated for 3 hours at 37°C to allow for the conversion of MTS to formazan by metabolically active cells. The absorbance is then measured at a specific wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
This assay measures the enzymatic activity of PKM2 in the presence of inhibitors or activators.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains buffer (e.g., Tris-HCl), MgCl2, KCl, ADP, phosphoenolpyruvate (PEP), NADH, and lactate dehydrogenase (LDH).
-
Compound Addition: The test compound (inhibitor or activator) at various concentrations is added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant PKM2 enzyme.
-
Kinetic Measurement: The conversion of NADH to NAD+ by LDH, which is coupled to the production of pyruvate by PKM2, is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. For inhibitors, the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For activators, the AC50 value is determined by plotting the percentage of activation against the logarithm of the activator concentration.[7]
Visualizing PKM2 Signaling and Experimental Workflow
The following diagram illustrates the central role of PKM2 in cancer cell metabolism and its regulation. In cancer cells, PKM2 is often in its less active dimeric form, which leads to an accumulation of glycolytic intermediates that are funneled into anabolic pathways to support cell growth and proliferation (the Warburg effect). Various signaling pathways, including growth factor signaling, can influence the oligomeric state and activity of PKM2.
Caption: PKM2's role in cancer metabolism and points of therapeutic intervention.
The following diagram outlines a general workflow for the initial in vitro assessment of a novel PKM2 modulator.
Caption: A typical workflow for the in vitro evaluation of PKM2 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Antitumor Effect of Shikonin, a PKM2 Inhibitor, in Cholangiocarcinoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 6. Antitumor Effect of Shikonin, a PKM2 Inhibitor, in Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of PKM2 Inhibitors in 3D Tumor Spheroid Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of selected Pyruvate Kinase M2 (PKM2) inhibitors in three-dimensional (3D) tumor spheroid models. It is important to note that a comprehensive search for "PKM2-IN-7" did not yield any publicly available data. Therefore, this guide focuses on alternative, well-documented PKM2 inhibitors to provide a valuable comparative resource.
Introduction to PKM2 Inhibition in Oncology
Pyruvate Kinase M2 (PKM2) is a key enzyme in cancer cell metabolism, playing a pivotal role in the Warburg effect, where cancer cells predominantly favor aerobic glycolysis over oxidative phosphorylation. This metabolic reprogramming supports rapid cell proliferation by providing essential biosynthetic precursors.[1][2] PKM2 exists in a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is prevalent, leading to an accumulation of glycolytic intermediates that are diverted into anabolic pathways.[3] Inhibition of PKM2 is a promising therapeutic strategy to disrupt this metabolic advantage and selectively target cancer cells.
Comparative Efficacy of PKM2 Inhibitors
While direct comparative data for a wide range of PKM2 inhibitors in standardized 3D tumor spheroid models is limited in publicly accessible literature, this section summarizes available quantitative data for selected inhibitors. The data presented is compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Cancer Cell Line | 3D Model Assay Type | IC50 / Efficacy Data | Citation(s) |
| Shikonin | A549 (Lung Cancer) | Spheroid Viability | IC50: 5.739 µM (2D culture) | [4] |
| A549 (Lung Cancer) | Spheroid Growth Inhibition | Significant decrease in spheroid size with 2.2 µM after 48h. | [5] | |
| PC-9 (Lung Cancer) | Spheroid Viability | IC50: 6.302 µM (2D culture) | [4] | |
| SCC9, H357 (Oral Cancer) | Tumor Sphere Formation | IC50: 0.5 µM (SCC9), 1.25 µM (H357) (2D culture) | [6] | |
| Compound 3k (PKM2-IN-1) | HCT116 (Colon Cancer) | 2D Viability (MTS Assay) | IC50: 0.18 µM | [7] |
| HeLa (Cervical Cancer) | 2D Viability (MTS Assay) | IC50: 0.29 µM | [7] | |
| H1299 (Lung Cancer) | 2D Viability (MTS Assay) | IC50: 1.56 µM | [7] | |
| SKOV3 (Ovarian Cancer) | 2D Viability | Induces apoptosis and autophagy at 1, 2.5, and 5 µM. | [7] | |
| PKM2-IN-6 | COLO-205 (Colon Cancer) | 2D Cytotoxicity | IC50: 18.33 µM | [8] |
| A-549 (Lung Cancer) | 2D Cytotoxicity | IC50: 47.00 µM | [8] | |
| MCF-7 (Breast Cancer) | 2D Cytotoxicity | IC50: 19.80 µM | [8] |
Note on Data Interpretation: The majority of available quantitative data, such as IC50 values, is derived from 2D cell culture assays. While informative, these values may not directly translate to efficacy in 3D spheroid models, which better mimic the tumor microenvironment.[9][10] The data for Shikonin in a 3D A549 spheroid model demonstrates a qualitative reduction in spheroid size, highlighting its potential in a more physiologically relevant context.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
PKM2 Signaling Pathway in Cancer Metabolism
Caption: PKM2 signaling pathway illustrating the metabolic shift in cancer cells and the point of intervention for PKM2 inhibitors.
General Experimental Workflow for 3D Tumor Spheroid Viability Assay
Caption: A generalized workflow for assessing the efficacy of PKM2 inhibitors using 3D tumor spheroid models.
Experimental Protocols
Formation of 3D Tumor Spheroids
This protocol describes a general method for generating 3D tumor spheroids using the liquid overlay technique in ultra-low attachment microplates.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 1,000-5,000 cells/well, to be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-4 days to allow for spheroid formation. Spheroid formation should be monitored daily using a microscope.[10]
Spheroid Viability Assay (e.g., CellTiter-Glo® 3D)
This protocol outlines a method to assess the viability of 3D tumor spheroids after treatment with a PKM2 inhibitor.
Materials:
-
Pre-formed 3D tumor spheroids in a 96-well ULA plate
-
PKM2 inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Prepare serial dilutions of the PKM2 inhibitor in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (medium with solvent only).
-
Carefully remove 50 µL of the medium from each well containing a spheroid and add 50 µL of the prepared drug dilutions.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
After incubation, equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6][10]
Conclusion
The inhibition of PKM2 represents a promising avenue for the development of novel cancer therapeutics by targeting the metabolic vulnerabilities of tumor cells. While direct comparative efficacy data for this compound in 3D tumor spheroid models is not available in the public domain, this guide provides a framework for evaluating and comparing other PKM2 inhibitors like Shikonin and Compound 3k. The provided protocols and diagrams offer a starting point for researchers to conduct their own comparative studies in physiologically relevant 3D cancer models. Further research is warranted to elucidate the efficacy of a broader range of PKM2 inhibitors in these advanced preclinical models.
References
- 1. The Role of Pyruvate Kinase M2 in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Up-Regulation of p53/miR-628-3p Pathway, a Novel Mechanism of Shikonin on Inhibiting Proliferation and Inducing Apoptosis of A549 and PC-9 Non–Small Cell Lung Cancer Cell Lines [frontiersin.org]
- 5. PKM2 dictates the poised chromatin state of PFKFB3 promoter to enhance breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. PKM2-IN-6 |CAS 771467-00-6|DC Chemicals [dcchemicals.com]
- 9. The Antiproliferative Effect of Chloroform Fraction of Eleutherine bulbosa (Mill.) Urb. on 2D- and 3D-Human Lung Cancer Cells (A549) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Dance: PKM2 Inhibition as a Potent Sensitizer for Chemotherapy in Cancer Treatment
For researchers, scientists, and drug development professionals, the quest for enhancing the efficacy of chemotherapy while mitigating its side effects is a perpetual frontier. A promising strategy that has emerged is the targeting of tumor metabolism, with a particular focus on the pyruvate kinase M2 (PKM2) isoenzyme. This guide provides a comparative analysis of preclinical studies investigating the combination of PKM2 inhibitors with conventional chemotherapy, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Pyruvate kinase M2 is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a pivotal role in the Warburg effect, a phenomenon characterized by increased glucose uptake and lactate production, even in the presence of oxygen. This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation and survival. Inhibition of PKM2 has been shown to reverse this metabolic switch, thereby creating a vulnerability that can be exploited by chemotherapeutic agents. This guide will delve into the synergistic effects observed when combining PKM2 inhibitors with standard-of-care chemotherapy drugs.
Comparative Efficacy of PKM2 Inhibitors in Combination with Chemotherapy
Several preclinical studies have demonstrated that the inhibition of PKM2 can significantly enhance the cytotoxic effects of various chemotherapeutic drugs across different cancer types. This section summarizes the quantitative data from key studies on representative PKM2 inhibitors: Shikonin, a natural product; Compound 3K, a specific synthetic inhibitor; and PKM2-IN-1, another synthetic inhibitor.
| PKM2 Inhibitor | Chemotherapy Agent | Cancer Cell Line | In Vitro Assay | Key Findings |
| Shikonin | Cisplatin | T24 (Bladder Cancer) | MTT Assay | IC50 of Cisplatin alone: ~25 µM; IC50 of Cisplatin + 0.4 µM Shikonin: Significantly reduced. |
| T24 (Bladder Cancer) | Apoptosis Assay | Combination treatment significantly increased apoptosis compared to single agents.[1] | ||
| Cisplatin | A549 (NSCLC) | Cell Viability | Shikonin sensitized cisplatin-resistant cells to cisplatin.[2] | |
| Compound 3K | Doxorubicin | MDA-MB-231 (TNBC) | Apoptosis Assay | Increased expression of pro-apoptotic proteins.[3] |
| (General) | SK-OV-3 (Ovarian Cancer) | In Vivo Xenograft | Suppressed tumor progression.[3] | |
| PKM2-IN-1 | NCT-503 (PHGDH Inhibitor) | A549 (NSCLC) | MTT Assay | IC50 of PKM2-IN-1: 0.15 µM; IC50 of NCT-503: 16.44 µM. Combination showed synergistic inhibition of cell proliferation.[4] |
| NCT-503 (PHGDH Inhibitor) | A549 (NSCLC) | Cell Cycle Analysis | Combination induced significant G2/M phase arrest compared to single agents.[4] | |
| NCT-503 (PHGDH Inhibitor) | A549 (NSCLC) | Apoptosis Assay | Combination triggered ROS-dependent apoptosis.[4][5] | |
| NCT-503 (PHGDH Inhibitor) | A549 Xenograft | In Vivo Study | Co-administration significantly inhibited tumor growth.[4][6] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment: Expose the cells to various concentrations of the PKM2 inhibitor, the chemotherapeutic agent, and their combination for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Apoptosis (Annexin V) Assay
The Annexin V assay is a standard method to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[9][10]
-
Cell Treatment and Harvesting: Treat cells with the compounds of interest as described for the cell viability assay. After the incubation period, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye such as propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
In Vivo Xenograft Tumor Model
Animal models are crucial for evaluating the in vivo efficacy of combination therapies.[11][12]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign the mice to different treatment groups: vehicle control, PKM2 inhibitor alone, chemotherapy agent alone, and the combination of both. Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of combining PKM2 inhibitors with chemotherapy stems from the multifaceted role of PKM2 in cancer cell biology. Inhibition of PKM2 not only disrupts glycolysis but also impacts several signaling pathways that are crucial for cell survival, proliferation, and drug resistance.
Experimental Workflow for In Vitro Synergy Analysis
References
- 1. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchtweet.com [researchtweet.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Experimental combination and single-agent chemotherapy in human lung-tumour xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ichorlifesciences.com [ichorlifesciences.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for PKM2-IN-7
For researchers and scientists in the dynamic field of drug development, the integrity of experimental work is intrinsically linked to rigorous safety and handling protocols. The proper disposal of small molecule inhibitors, such as PKM2-IN-7, is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This guide provides essential, step-by-step logistical information for the appropriate disposal of this compound, reinforcing a culture of safety and responsibility in the laboratory.
Hazard Identification and Safety Precautions
Key Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Environmental Protection: Avoid release into the environment. Prevent the compound from entering drains or waterways[1].
-
Spill Management: In the event of a spill, collect the spillage promptly[1].
Quantitative Data on Related Compound Hazards
The following table summarizes the hazard information for the analogous compound, PKM2-IN-6, as classified under the Globally Harmonized System (GHS)[1].
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Segregation of Waste:
-
Properly segregate waste containing this compound from other laboratory waste streams.
-
Use a dedicated, clearly labeled, and sealed waste container.
-
-
Container Labeling:
-
Label the waste container with the full chemical name ("this compound"), concentration, and relevant hazard symbols.
-
-
Waste Neutralization (If Applicable):
-
Consult with your institution's Environmental Health and Safety (EHS) office for guidance on whether chemical neutralization is required and for approved procedures.
-
-
Disposal as Hazardous Waste:
-
Treat all solid and liquid waste containing this compound as hazardous chemical waste.
-
Follow your institution's specific procedures for the collection and disposal of hazardous waste. This typically involves arranging for pickup by a licensed hazardous waste disposal company. The SDS for a similar compound explicitly states to "Dispose of contents/ container to an approved waste disposal plant"[1].
-
-
Decontamination of Labware:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone), followed by a triple rinse with a suitable detergent and water.
-
Collect the initial solvent rinse as hazardous waste.
-
Experimental Workflow for Disposal
References
Personal protective equipment for handling PKM2-IN-7
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals engaged in the handling of PKM2-IN-7. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing any potential exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound. This guidance is based on recommendations for handling potent kinase inhibitors and other hazardous chemical compounds.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves are recommended, especially when handling stock solutions[2]. |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation and have long sleeves with tight-fitting cuffs[2]. |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent aerosol inhalation[3]. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use[2].
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure[3].
-
Preparation of Workspace : Before commencing work, ensure the fume hood or biosafety cabinet is clean and uncluttered. Cover the work surface with a disposable absorbent plastic-backed pad to contain any potential spills[4].
-
Donning PPE : Prior to entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system[3].
-
Compound Handling :
-
Weighing : Use a dedicated and calibrated analytical balance inside the containment unit. Handle the solid compound with care to avoid generating dust.
-
Solution Preparation : Prepare stock solutions by slowly adding the solvent to the solid compound to prevent splashing. Clearly label all solutions with the compound name, concentration, date, and your initials.
-
-
Decontamination of Workspace : Upon completion of handling, wipe down all surfaces and equipment in the fume hood/biosafety cabinet with an appropriate decontamination solution (e.g., 70% ethanol followed by a suitable laboratory disinfectant). Dispose of the absorbent pad as hazardous waste[3].
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Typically, the outer gloves are removed first, followed by the lab coat, and then the inner gloves[3]. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, empty vials, and solutions, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, absorbent pads, empty vials) should be collected in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a sealed, properly labeled, and leak-proof hazardous waste container. Do not pour any solutions down the drain[1]. |
| Sharps | Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic or hazardous chemical waste. |
| Final Disposal | All hazardous waste containers must be sealed and disposed of through the institution's official hazardous waste management program, following all local, state, and federal regulations. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of the experimental workflow for handling this compound, emphasizing the integration of safety and disposal procedures at each step.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
